Reverse transcriptase-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H31N7O4S |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
4-(4-cyano-2,6-dimethylphenoxy)-2-[[1-[4-(cyclopropylsulfonylamino)phenyl]piperidin-4-yl]amino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H31N7O4S/c1-17-13-19(15-29)14-18(2)25(17)39-27-24(26(30)36)16-31-28(33-27)32-20-9-11-35(12-10-20)22-5-3-21(4-6-22)34-40(37,38)23-7-8-23/h3-6,13-14,16,20,23,34H,7-12H2,1-2H3,(H2,30,36)(H,31,32,33) |
InChI Key |
KKCDGPQKFMHGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)N)NC3CCN(CC3)C4=CC=C(C=C4)NS(=O)(=O)C5CC5)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Reverse Transcriptase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reverse transcriptase-IN-3 is a potent, synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrimidine-5-carboxamide class of compounds. It demonstrates significant inhibitory activity against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and several drug-resistant mutant strains. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular interactions, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and development of novel anti-HIV-1 therapeutics.
Introduction
The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued discovery and development of novel antiretroviral agents. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV replication cycle and a primary target for antiretroviral therapy. Reverse transcriptase inhibitors are broadly classified into two main categories: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This compound is a pyrimidine-5-carboxamide derivative that has emerged as a potent NNRTI.[1][2]
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, the primary mechanism of action of this compound is the allosteric inhibition of HIV-1 reverse transcriptase.
Binding to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP)
This compound binds to the NNRTI binding pocket (NNIBP), a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT. The binding of the inhibitor to this allosteric site induces a conformational change in the three-dimensional structure of the enzyme. This structural alteration distorts the polymerase active site, thereby impeding the binding of the natural deoxynucleotide triphosphate (dNTP) substrates and inhibiting the synthesis of viral DNA from the RNA template.
While a specific molecular docking study for this compound is not publicly available, studies on analogous pyrimidine-5-carboxamide derivatives suggest a binding mode characterized by interactions with key amino acid residues within the NNIBP. These interactions are likely to involve hydrogen bonding and hydrophobic contacts with residues such as Lys101, Lys103, Val106, Tyr181, Tyr188, and Pro236. The flexibility of the pyrimidine-5-carboxamide scaffold allows it to adapt to mutations in this pocket, which may explain its activity against some NNRTI-resistant strains.
Figure 1: Allosteric inhibition of HIV-1 RT by this compound.
Potential Impact on Cellular Signaling Pathways
While the primary target of this compound is the viral reverse transcriptase, it is important for drug development professionals to consider potential off-target effects on host cell signaling pathways. HIV-1 infection itself is known to modulate various cellular pathways, including the MAPK/ERK and NF-κB signaling cascades, to promote viral replication and evade the host immune response.
Currently, there is no direct evidence to suggest that this compound or other pyrimidine-5-carboxamide derivatives significantly modulate major cellular signaling pathways such as MAPK/ERK or NF-κB at therapeutic concentrations. However, some other classes of anti-HIV drugs, particularly protease inhibitors, have been shown to have both pro- and anti-apoptotic effects.[1][3][4] Further investigation into the potential effects of this compound on cellular signaling and apoptosis is warranted to fully characterize its pharmacological profile.
Quantitative Data
The antiviral potency of this compound has been quantified against wild-type HIV-1 and a panel of NNRTI-resistant mutant strains. The 50% effective concentration (EC50) values are summarized in the table below.
| HIV-1 Strain | EC50 (nM) |
| IIIB (Wild-Type) | 8 |
| L100I | 65 |
| K103N | 9 |
| Y181C | 45 |
| Y188L | 35 |
| E138K | 734 |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the antiviral activity and mechanism of action of this compound and its analogs.
Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method)
This assay determines the in vitro antiviral activity of a compound by measuring its ability to protect MT-4 cells from HIV-1-induced cytopathic effects.
Workflow:
References
- 1. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Target Specificity of Reverse Transcriptase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity of two major classes of reverse transcriptase inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This document outlines their mechanisms of action, presents quantitative data on their inhibitory activities, and details the experimental protocols used to determine their specificity.
Introduction to Reverse Transcriptase and its Inhibition
Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV).[1] It converts the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2][3] This integration allows the virus to utilize the host's cellular machinery for its replication.[2][3] Given its essential role in the viral life cycle and its absence in host cells, reverse transcriptase is a prime target for antiretroviral therapy.[4][5]
Reverse transcriptase inhibitors (RTIs) are a cornerstone of HIV treatment and are broadly categorized into two main classes based on their mechanism of action:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleosides or deoxynucleotides. They act as competitive inhibitors and chain terminators of DNA synthesis.[1]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1]
Mechanism of Action and Target Specificity
The distinct mechanisms of action of NRTIs and NNRTIs result in different target specificities and resistance profiles.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are prodrugs that require intracellular phosphorylation by host cell kinases to their active triphosphate form.[1] These activated analogs then compete with the natural deoxyribonucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by reverse transcriptase.[1] Crucially, NRTIs lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[1] Consequently, their incorporation leads to the termination of DNA chain elongation.[1]
The target specificity of NRTIs is not absolute. While they have a higher affinity for viral reverse transcriptase, they can also be recognized and incorporated by host DNA polymerases, particularly mitochondrial DNA polymerase gamma (pol γ).[6] This off-target activity is a primary cause of the mitochondrial toxicity associated with some NRTIs.[6][7]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs bind to a non-catalytic, allosteric site on the p66 subunit of HIV-1 reverse transcriptase known as the NNRTI-binding pocket.[1] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.[1] Unlike NRTIs, NNRTIs are not incorporated into the viral DNA.[8]
NNRTIs are highly specific for HIV-1 RT and are not effective against HIV-2 RT or other retroviral reverse transcriptases.[9] This high specificity is due to variations in the amino acid residues lining the NNRTI-binding pocket between different reverse transcriptases.
Quantitative Data on Inhibitor Specificity
The following tables summarize the inhibitory activity (IC50 and Ki values) of selected NRTIs and NNRTIs against different reverse transcriptases and human DNA polymerases. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is the inhibition constant, a measure of the inhibitor's binding affinity.
Table 1: Inhibitory Activity of Selected NRTIs
| Inhibitor | Target Enzyme | IC50 / Ki (µM) | Reference |
| Zidovudine (AZT) | HIV-1 RT | 0.032 - 1.0 (IC50) | [4] |
| HIV-2 RT | - | ||
| Human DNA Pol α | >100 (Ki) | ||
| Human DNA Pol β | >100 (Ki) | ||
| Human DNA Pol γ | 0.5 (Ki) | ||
| Lamivudine (3TC) | HIV-1 RT | 0.32 (IC50) | [4] |
| HIV-2 RT | - | ||
| Human DNA Pol α | >100 (Ki) | ||
| Human DNA Pol β | >100 (Ki) | ||
| Human DNA Pol γ | 20 (Ki) | ||
| Tenofovir (TDF) | HIV-1 RT | - | |
| HIV-2 RT | - | ||
| Human DNA Pol α | >400 (Ki) | ||
| Human DNA Pol β | >400 (Ki) | ||
| Human DNA Pol γ | 15 (Ki) |
Table 2: Inhibitory Activity of Selected NNRTIs
| Inhibitor | Target Enzyme | IC50 / Ki (µM) | Reference |
| Nevirapine | HIV-1 RT | 0.2 (IC50) | |
| HIV-2 RT | >100 (IC50) | ||
| Efavirenz | HIV-1 RT | 0.003 - 0.01 (IC50) | |
| HIV-2 RT | >100 (IC50) | [9] | |
| Etravirine | HIV-1 RT | 0.002 - 0.005 (IC50) | [9] |
| HIV-2 RT | >100 (IC50) | [9] |
Experimental Protocols
The determination of inhibitor specificity and potency relies on standardized in vitro enzyme inhibition assays. Below are detailed methodologies for key experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT)15 template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
-
10% Trichloroacetic acid (TCA)
-
5% Trichloroacetic acid (TCA) with 20 mM sodium pyrophosphate
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.
-
Add varying concentrations of the test compound to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice for 30 minutes.
-
Transfer the contents of each well to a glass fiber filter using a cell harvester.
-
Wash the filters three times with 5% TCA containing 20 mM sodium pyrophosphate and then with 70% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human DNA Polymerase Inhibition Assay
This assay is crucial for assessing the off-target effects of NRTIs on host cellular DNA synthesis, particularly mitochondrial DNA replication.
Materials:
-
Recombinant Human DNA Polymerase (e.g., Pol γ)
-
Activated calf thymus DNA (as template-primer)
-
[³H]-dATP, [³H]-dCTP, [³H]-dGTP, [³H]-dTTP (as substrates)
-
Reaction Buffer: Specific to the polymerase being tested (e.g., for Pol γ: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (NRTI triphosphates)
-
Other materials as described in the HIV-1 RT inhibition assay.
Procedure:
-
The procedure is analogous to the HIV-1 RT inhibition assay, with the following modifications:
-
Use the appropriate recombinant human DNA polymerase and its specific reaction buffer.
-
Use activated calf thymus DNA as the template-primer.
-
Use a mixture of all four radiolabeled dNTPs as substrates.
-
Use the active triphosphate form of the NRTI as the test compound.
-
The subsequent steps of incubation, precipitation, washing, and scintillation counting are the same.
-
Calculate the IC50 or Ki values to determine the inhibitory potential against the human DNA polymerase.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
The target specificity of reverse transcriptase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. NRTIs, while effective against a broader range of retroviruses, exhibit off-target effects on host DNA polymerases, leading to potential toxicity. In contrast, NNRTIs demonstrate high specificity for HIV-1 RT, which minimizes off-target effects but also narrows their spectrum of activity and makes them susceptible to resistance from single-point mutations in the binding pocket. A thorough understanding of these specificity profiles, supported by robust quantitative data from standardized assays, is essential for the development of novel, more effective, and safer antiretroviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential susceptibility of retroviruses to nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of HIV drug resistance profiles across HIV-1 subtypes A and D for patients receiving a tenofovir-based and zidovudine-based first line regimens in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Reverse Transcriptase Enzyme Kinetics and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the enzyme kinetics of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV. While the specific compound "Reverse transcriptase-IN-3" did not yield specific data in a comprehensive search of scientific literature, this guide will focus on the broader principles of RT enzyme kinetics, inhibition, and the methodologies used to study them. Understanding these core concepts is fundamental for the discovery and development of novel antiretroviral drugs.
Reverse transcriptase is an enzyme that synthesizes complementary DNA (cDNA) from an RNA template, a process known as reverse transcription.[1][2] This process is a crucial step in the life cycle of retroviruses, making RT a prime target for antiviral therapy.[3][4] The inhibition of RT can effectively halt viral replication. This guide will delve into the quantitative analysis of RT inhibitors and the experimental protocols for their evaluation.
Quantitative Data on Reverse Transcriptase Inhibitors
The efficacy of reverse transcriptase inhibitors is quantified by various kinetic parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The Ki is a more direct measure of the inhibitor's binding affinity to the enzyme.
Below is a summary of kinetic data for several well-characterized reverse transcriptase inhibitors. This data is compiled from various studies and provides a comparative look at their potency.
| Inhibitor Class | Inhibitor | Target Enzyme | Parameter | Value |
| NRTI | Zidovudine (AZT) | HIV-1 RT | IC50 | Varies with cell type and assay conditions |
| NRTI | Lamivudine (3TC) | HIV-1 RT | IC50 | Varies with cell type and assay conditions |
| NRTI | Tenofovir | HIV-1 RT | IC50 | Varies with cell type and assay conditions |
| NNRTI | Nevirapine | HIV-1 RT (Wild Type) | IC50 | 0.1-0.2 µM |
| NNRTI | Efavirenz | HIV-1 RT (Wild Type) | IC50 | 2.5-12 nM |
| NNRTI | Rilpivirine | HIV-1 RT (Wild Type) | IC50 | 0.7-1.4 nM |
| NNRTI | Etravirine | HIV-1 RT (Wild Type) | IC50 | 0.9-2.2 nM |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including substrate concentrations, enzyme source, and the cell line used in cell-based assays.
Experimental Protocols
The evaluation of reverse transcriptase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for common assays used to determine the kinetic parameters of these inhibitors.
Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This assay quantifies the activity of RT by measuring the incorporation of labeled nucleotides into a DNA strand.
Principle: This method utilizes a microplate-based colorimetric assay. A specific template/primer hybrid is immobilized on the surface of the microplate wells. The reverse transcriptase incorporates digoxigenin-labeled dUTP into the growing DNA strand. The amount of incorporated digoxigenin is then detected by an anti-digoxigenin-peroxidase conjugate and a subsequent colorimetric reaction, which is proportional to the RT activity.
Materials:
-
Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich or similar suppliers)
-
Recombinant Reverse Transcriptase
-
Test inhibitor compounds
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers, template/primer solutions, and dNTP mixes as per the manufacturer's instructions. Prepare serial dilutions of the inhibitor compound.
-
Reaction Setup: In a 96-well microplate, add the reaction buffer containing the template/primer, dNTPs (including the labeled dUTP), and the reverse transcriptase enzyme.
-
Inhibitor Addition: Add the various concentrations of the test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-2 hours).
-
Washing: After incubation, wash the plate multiple times to remove unincorporated nucleotides.
-
Detection: Add the anti-digoxigenin-peroxidase conjugate and incubate. After another washing step, add the peroxidase substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
RT-qPCR Based Inhibition Assay
This assay measures the inhibition of cDNA synthesis by quantifying the product using real-time PCR (qPCR).
Principle: The activity of reverse transcriptase is determined by its ability to synthesize cDNA from an RNA template. The resulting cDNA is then quantified using qPCR with specific primers. The amount of cDNA produced is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Purified RNA template
-
Reverse Transcriptase
-
Test inhibitor compounds
-
Primers specific to the RNA template
-
dNTPs
-
qPCR master mix (e.g., SYBR Green-based)
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription Reaction:
-
Set up the reverse transcription reaction by combining the RNA template, primers, dNTPs, and reverse transcriptase in a suitable buffer.
-
Add serial dilutions of the inhibitor compound to the reactions. Include appropriate positive and negative controls.
-
Incubate the reaction at the optimal temperature for the reverse transcriptase to allow for cDNA synthesis.
-
-
Quantitative PCR:
-
Take an aliquot of the cDNA product from each reaction.
-
Prepare the qPCR reaction mix containing the qPCR master mix and specific primers.
-
Add the cDNA aliquot to the qPCR mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the amount of cDNA synthesized in the presence of the inhibitor relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway: The Process of Reverse Transcription
The following diagram illustrates the key steps in the process of reverse transcription, the fundamental pathway targeted by RT inhibitors.
Caption: The process of reverse transcription and integration into the host genome.
Experimental Workflow: High-Throughput Screening of RT Inhibitors
The diagram below outlines a typical workflow for the high-throughput screening (HTS) of potential reverse transcriptase inhibitors.
Caption: A generalized workflow for high-throughput screening of RT inhibitors.
References
- 1. An analysis of enzyme kinetics data for mitochondrial DNA strand termination by nucleoside reverse transcription inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Analysis of Enzyme Kinetics Data for Mitochondrial DNA Strand Termination by Nucleoside Reverse Transcription Inhibitors | PLOS Computational Biology [journals.plos.org]
- 3. An Analysis of Enzyme Kinetics Data for Mitochondrial DNA Strand Termination by Nucleoside Reverse Transcription Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of endogenous human immunodeficiency virus type 1 reverse transcription by 2',3'-dideoxynucleoside 5'-triphosphate, tetrahydroimidazo-[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thion e, and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for "Reverse transcriptase-IN-3" Binding Site on Reverse Transcriptase
A comprehensive review of scientific literature and public databases reveals no specific compound designated "Reverse transcriptase-IN-3." Consequently, a detailed technical guide on its binding site, including quantitative data, experimental protocols, and signaling pathways as requested, cannot be generated at this time.
While the principles of inhibitor binding to reverse transcriptase are well-established, the absence of information on this particular inhibitor prevents a specific analysis. The following guide provides a generalized overview of the common binding sites for reverse transcriptase inhibitors and the methodologies used to characterize them, which would be applicable to a novel inhibitor once its identity is known.
General Binding Sites for Reverse Transcriptase Inhibitors
HIV-1 Reverse Transcriptase (RT) is a primary target for antiretroviral therapy.[1] It is a heterodimer composed of p66 and p51 subunits.[1] The p66 subunit contains the polymerase and RNase H active sites.[2][3] Inhibitors of reverse transcriptase are broadly classified into two main categories based on their binding site and mechanism of action: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4][5]
The Polymerase Active Site (Binding Site for NRTIs)
NRTIs are analogs of natural deoxynucleoside triphosphates (dNTPs). They compete with the natural substrates for binding to the polymerase active site located in the "palm" subdomain of the p66 subunit.[6] Upon incorporation into the growing viral DNA chain, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[7][8]
The NNRTI-Binding Pocket (Allosteric Site)
NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site in the p66 subunit.[7] This pocket is not present in the unliganded enzyme and is induced upon NNRTI binding.[2] By binding to this allosteric site, NNRTIs induce conformational changes in the enzyme, primarily in the "thumb" and "fingers" subdomains, which restricts the flexibility of the enzyme and prevents it from efficiently catalyzing the polymerization reaction.[2][6]
Experimental Protocols for Characterizing Inhibitor Binding Sites
The identification and characterization of inhibitor binding sites on reverse transcriptase involve a combination of biochemical, biophysical, and computational methods.
Enzyme Inhibition Assays
These assays are the first step to determine the inhibitory activity of a compound.
-
Reverse Transcriptase Activity Assay: This assay measures the ability of the enzyme to synthesize DNA from an RNA or DNA template. The inhibition of this activity by a compound is quantified by determining the half-maximal inhibitory concentration (IC50). Commercial kits are available for high-throughput screening of potential inhibitors.[9][10] The reaction typically involves a template (e.g., poly(A)), a primer (e.g., oligo(dT)), dNTPs (one of which is labeled), and the reverse transcriptase enzyme. The amount of incorporated labeled nucleotide is measured to determine enzyme activity.
-
Mechanism of Inhibition Studies: To distinguish between competitive (like NRTIs) and non-competitive/uncompetitive (like NNRTIs) inhibitors, enzyme kinetics are studied by measuring the initial reaction rates at varying concentrations of the substrate (dNTPs) and the inhibitor.
Biophysical Methods for Direct Binding Analysis
These techniques confirm the direct interaction between the inhibitor and the enzyme and can provide thermodynamic and kinetic parameters of binding.
-
X-ray Crystallography: This is the gold standard for identifying the precise binding site and orientation of an inhibitor.[11] It involves crystallizing the reverse transcriptase in complex with the inhibitor and then determining the three-dimensional structure of the complex by analyzing X-ray diffraction patterns.[1] This method provides atomic-level details of the interactions between the inhibitor and the amino acid residues of the binding pocket.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of inhibitors to reverse transcriptase in solution. Chemical shift perturbation studies can identify the amino acid residues in the enzyme that are affected by the binding of the inhibitor, thereby mapping the binding site.
Mutagenesis and Resistance Studies
-
Site-Directed Mutagenesis: By systematically mutating amino acid residues in the suspected binding pocket and then measuring the inhibitory activity of the compound against the mutant enzymes, the key residues involved in inhibitor binding can be identified. A significant increase in the IC50 value for a mutant enzyme compared to the wild-type enzyme suggests that the mutated residue is important for inhibitor binding.
-
Drug Resistance Studies: The selection and analysis of drug-resistant viral strains can reveal mutations in the reverse transcriptase gene that confer resistance. These mutations often occur in or near the inhibitor's binding site and provide strong evidence for the location of that site.
Computational Modeling
-
Molecular Docking: This computational technique predicts the preferred binding mode of an inhibitor to a three-dimensional structure of the enzyme.[12] It can be used to screen virtual libraries of compounds and to generate hypotheses about the binding site of a novel inhibitor.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the binding and the conformational changes induced by the inhibitor.
Logical Workflow for Inhibitor Binding Site Characterization
The following diagram illustrates a typical workflow for identifying and characterizing the binding site of a novel reverse transcriptase inhibitor.
Caption: Workflow for characterizing the binding site of a novel reverse transcriptase inhibitor.
To proceed with a detailed analysis of "this compound," specific information about its chemical structure and biological activity is required. Researchers and drug development professionals are encouraged to consult proprietary databases or internal documentation for this information.
References
- 1. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. proteopedia.org [proteopedia.org]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HIV Reverse Transcriptase Assay [profoldin.com]
- 11. Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: In Vitro Activity of Reverse Transcriptase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Reverse transcriptase-IN-3, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details its inhibitory potency against wild-type and mutant strains of HIV-1, outlines the experimental methodologies for assessing its activity, and provides visual representations of its mechanism of action and experimental workflows.
Core Compound: this compound
This compound is a disubstituted pyrimidine-5-carboxamide derivative identified as a potent inhibitor of HIV-1 reverse transcriptase. Its discovery and initial characterization were detailed in a 2022 publication in the European Journal of Medicinal Chemistry by Feng D, et al. The compound, also referred to as compound 21c in the primary literature, has demonstrated significant antiviral activity against both wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains.
Quantitative In Vitro Activity
The antiviral potency of this compound was determined in cell-based assays against various HIV-1 strains. The 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%, was measured. The results are summarized in the table below.
| HIV-1 Strain | Key Resistance Mutation(s) | EC50 (µM) | EC50 (nM) |
| IIIB | Wild-Type | 0.008 | 8 |
| L100I | NNRTI Resistance | 0.065 | 65 |
| K103N | NNRTI Resistance | 0.009 | 9 |
| Y181C | NNRTI Resistance | 0.045 | 45 |
| Y188L | NNRTI Resistance | 0.035 | 35 |
| E138K | NNRTI Resistance | 0.734 | 734 |
| F227L + V106A | NNRTI Resistance | 0.034 | 34 |
| RES056 | Double Mutant (Y181C + K103N) | 0.042 | 42 |
Data sourced from Feng D, et al. Eur J Med Chem. 2022;246:114957.[1]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity. This ultimately blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the in vitro activity of this compound.
Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method)
This assay determines the inhibitory effect of the compound on HIV-1 replication in a human T-cell line (MT-4).
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB, or resistant strains)
-
Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
-
This compound (and control compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Include wells for virus control (cells + virus, no compound) and mock infection control (cells only).
-
Viral Infection: Add HIV-1 viral stock to the appropriate wells at a multiplicity of infection (MOI) optimized for the assay.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilizing solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity and the percentage of antiviral protection for each compound concentration. The EC50 value is determined from the dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA Method)
This is a biochemical assay to directly measure the inhibitory effect of the compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Microtiter plate pre-coated with poly(A) template
-
Reaction buffer (containing dNTPs, including biotin-dUTP and digoxigenin-dUTP)
-
This compound (and control inhibitors)
-
Lysis buffer
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In the poly(A) coated microtiter plate, add the reaction buffer, the diluted compound, and the recombinant HIV-1 RT. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Enzymatic Reaction: Incubate the plate for 1-2 hours at 37°C to allow the reverse transcriptase to synthesize a DNA strand incorporating the labeled dUTPs.
-
Binding of Synthesized DNA: The newly synthesized biotinylated DNA will bind to the streptavidin-coated plate.
-
Washing: Wash the plate to remove unincorporated nucleotides and the enzyme.
-
Detection: Add the anti-digoxigenin-POD conjugate and incubate. The conjugate will bind to the digoxigenin-labeled dUTPs in the synthesized DNA.
-
Washing: Wash the plate to remove unbound conjugate.
-
Substrate Addition: Add the peroxidase substrate. The enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Summary and Conclusion
This compound is a highly potent non-nucleoside reverse transcriptase inhibitor with excellent in vitro activity against both wild-type HIV-1 and a range of NNRTI-resistant mutant strains.[1] The data presented in this guide, obtained through standardized and robust cell-based and biochemical assays, strongly support its potential as a lead compound for the development of new antiretroviral therapies. Further investigations into its pharmacokinetic properties, toxicity profile, and in vivo efficacy are warranted.
References
A Technical Guide to the Cellular Uptake and Localization of Reverse Transcriptase and Integrase Inhibitors
A Note on "Reverse transcriptase-IN-3": The specific compound "this compound" does not correspond to a known entity in publicly available scientific literature. Therefore, this technical guide will focus on the principles of cellular uptake and localization of well-characterized dual inhibitors of HIV-1 reverse transcriptase (RT) and integrase (IN), the class of compounds to which "this compound" would belong. The methodologies and data presented are representative of those used in the research and development of such antiviral agents.
Introduction
The development of inhibitors that target both the reverse transcriptase and integrase enzymes of HIV represents a promising strategy for antiretroviral therapy. The efficacy of such drugs is critically dependent not only on their intrinsic inhibitory activity but also on their ability to reach their intracellular sites of action at sufficient concentrations. Reverse transcription occurs in the cytoplasm, while the integration of viral DNA into the host genome takes place within the nucleus. Consequently, a successful dual inhibitor must efficiently cross the plasma membrane and accumulate in both the cytoplasm and the nucleus. This guide provides an in-depth overview of the cellular uptake and subcellular localization of RT and IN inhibitors, the experimental protocols used to study these processes, and quantitative data for representative compounds.
Cellular Uptake Mechanisms
The entry of small molecule inhibitors into host cells is a critical first step for their antiviral activity. The primary mechanisms for the cellular uptake of reverse transcriptase and integrase inhibitors are passive diffusion and carrier-mediated transport.
-
Passive Diffusion: Lipophilic compounds can often diffuse passively across the cell membrane. This process is driven by the concentration gradient of the drug and is dependent on its physicochemical properties, such as lipophilicity, molecular size, and charge. For instance, more lipophilic nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and tenofovir disoproxil fumarate (TDF) are known to cross cellular membranes via non-facilitated diffusion.[1]
-
Carrier-Mediated Transport: Many antiretroviral drugs, particularly those that are more hydrophilic, utilize host cell membrane transporters for entry. NRTIs can be transported into cells by nucleoside carriers.[1] The specific transporters involved can vary depending on the cell type and the drug's structure. Understanding which transporters are involved is crucial, as this can be a source of drug-drug interactions and can influence tissue-specific drug distribution.
Subcellular Localization
Once inside the cell, the subcellular distribution of an RT-IN inhibitor is paramount to its dual-action efficacy. The inhibitor must be present in the cytoplasm to block reverse transcriptase and in the nucleus to inhibit integrase.
-
Cytoplasmic Localization: After cellular uptake, NRTIs must be phosphorylated by cellular kinases in the cytoplasm to their active triphosphate form.[2] These activated inhibitors then compete with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase, leading to chain termination.[2][3] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) also act in the cytoplasm by binding to an allosteric site on the reverse transcriptase enzyme.[4]
-
Nuclear Localization: The pre-integration complex (PIC), which contains the newly synthesized viral DNA and the integrase enzyme, is actively transported into the nucleus. Integrase inhibitors must also enter the nucleus to block the strand transfer reaction, which integrates the viral DNA into the host cell's genome.[5][6][7] The distribution of drugs like dolutegravir into compartments such as the cerebrospinal fluid suggests good cellular and nuclear penetration.[8]
The unbound intracellular drug concentration is the pharmacologically active concentration that determines the drug's effect on its target.[9][10][11] Therefore, accurately measuring the concentration of these inhibitors in different subcellular compartments is essential for understanding their efficacy and potential for toxicity.[9][10]
Quantitative Data on Cellular Uptake and Localization
The following tables summarize representative quantitative data for well-characterized reverse transcriptase and integrase inhibitors. This data is essential for comparing the pharmacokinetic properties of different compounds and for developing models to predict their intracellular concentrations.
Table 1: Cellular Accumulation of Selected Integrase Inhibitors
| Compound | Cell Type | Intracellular Concentration (ng/mL) | Inhibitory Quotient (IQ) in PBMCs | IQ in Lymph Nodes | Reference |
|---|---|---|---|---|---|
| Dolutegravir | PBMCs | - | 6.68 | 0.43 | [12] |
| Elvitegravir | PBMCs | - | 9.40 | 1.50 | [12] |
| Raltegravir | PBMCs | - | 6.08 | 0.28 |[12] |
IQ is the ratio of the intracellular drug concentration to the protein-binding corrected 95% inhibitory concentration (IC95). An IQ > 1 is generally considered necessary for effective viral suppression.
Table 2: Unbound Drug Accumulation Ratios (Kpuu) and Fraction Unbound in Cells (fu,cell)
| Compound | Cell Type | Kpuu | fu,cell | Reference |
|---|---|---|---|---|
| Metformin | HEK-OCT1 | 1.9 ± 0.3 | 0.88 ± 0.05 | [11] |
| Aminoguanidine | HEK-OCT1 | 0.9 ± 0.1 | 0.96 ± 0.02 | [11] |
| Guanidine | HEK-OCT1 | 1.0 ± 0.1 | 0.97 ± 0.01 |[11] |
Kpuu is the ratio of the unbound intracellular concentration to the unbound extracellular concentration. fu,cell is the fraction of the drug that is not bound to intracellular components.
Experimental Protocols for Studying Cellular Uptake and Localization
A variety of experimental techniques are employed to determine the cellular uptake and subcellular localization of small molecules.
Fluorescence Microscopy
Fluorescence microscopy is a powerful technique for visualizing the intracellular distribution of fluorescently tagged compounds or using fluorescent probes for specific organelles.[13][14][15][16][17]
Protocol for Confocal Microscopy of a Fluorescently Labeled Inhibitor:
-
Cell Culture: Plate cells (e.g., HeLa or CD4+ T-cells) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.[14]
-
Drug Incubation: Treat the cells with the fluorescently labeled inhibitor at a predetermined concentration and for various time points.
-
Organelle Staining (Optional): To determine co-localization, specific organelles can be stained with fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker for mitochondria).[15]
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][18]
-
Permeabilization (for intracellular antibody staining): If co-staining with antibodies for intracellular targets, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS.
-
Washing: Wash the cells multiple times with PBS to remove the fixative and permeabilization buffer.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.[18]
-
Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the fluorophores being used. Z-stack images can be acquired to reconstruct a 3D view of the cell and the inhibitor's localization.
Subcellular Fractionation
Subcellular fractionation is a biochemical method used to isolate different cellular organelles and compartments.[19][20][21][22] The concentration of the drug in each fraction can then be quantified using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol for Subcellular Fractionation by Differential Centrifugation:
-
Cell Culture and Treatment: Grow cells in culture dishes and treat with the inhibitor of interest.
-
Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer and homogenize using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.[20] This disrupts the plasma membrane while leaving the nuclei and other organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes to pellet the nuclei.[20] The supernatant contains the cytoplasm and other organelles.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Fraction Purity Analysis: Assess the purity of each fraction by performing Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for the nucleus, Cytochrome c for mitochondria, GAPDH for the cytosol).
-
Drug Quantification: Extract the drug from each fraction and quantify its concentration using a suitable analytical method like HPLC or LC-MS.
Quantification of Intracellular Unbound Drug Concentration
Determining the unbound concentration of a drug within the cell is crucial for understanding its pharmacological activity.[23][24]
Protocol for Determining Unbound Intracellular Drug Concentration:
-
Cellular Uptake Assay:
-
Incubate cultured cells with the drug at a known extracellular concentration until steady-state is reached.
-
Wash the cells to remove extracellular drug and lyse the cells.
-
Measure the total intracellular drug concentration (Ctotal,cell) in the cell lysate.
-
-
Measurement of Intracellular Binding (fu,cell):
-
Prepare a cell homogenate from untreated cells.
-
Use equilibrium dialysis or rapid equilibrium dialysis (RED) to determine the fraction of the drug that is unbound in the cell homogenate (fu,cell).[11]
-
-
Calculation of Unbound Intracellular Concentration (Cu,cell):
-
Calculate the unbound intracellular concentration using the formula: Cu,cell = Ctotal,cell * fu,cell.[11]
-
-
Calculation of Unbound Accumulation Ratio (Kpuu):
-
Calculate Kpuu as the ratio of the unbound intracellular concentration to the unbound extracellular concentration: Kpuu = Cu,cell / Cu,medium.[23]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of RT and IN inhibitors.
Caption: Workflow for visualizing subcellular localization using fluorescence microscopy.
Caption: Intracellular mechanism of a dual RT-IN inhibitor.
Caption: Workflow for subcellular fractionation and drug quantification.
Conclusion
The cellular uptake and subcellular localization of reverse transcriptase and integrase inhibitors are critical determinants of their therapeutic efficacy. A thorough understanding of these processes is essential for the rational design and development of new and improved antiretroviral agents. The experimental protocols and quantitative analyses outlined in this guide provide a framework for researchers and drug development professionals to assess the intracellular pharmacokinetic and pharmacodynamic properties of dual RT-IN inhibitors, ultimately contributing to the development of more effective HIV therapies.
References
- 1. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 7. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 8. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrase Inhibitor Penetration Generally Worse in Lymphoid Tissue Than Blood Cells [natap.org]
- 13. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Rapid measurement of intracellular unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Reverse Transcriptase Inhibition in RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a cornerstone technique in molecular biology for the detection and quantification of RNA.[1][2][3] The process involves the conversion of RNA into complementary DNA (cDNA) by a reverse transcriptase enzyme, followed by the amplification of the cDNA using qPCR.[3][4][5][6] This application note provides a detailed protocol for the use of a generic reverse transcriptase inhibitor, referred to here as "Reverse Transcriptase-IN-3," in an RT-qPCR workflow. The inclusion of a reverse transcriptase inhibitor serves as a critical negative control to ensure that the amplified signal originates from the RNA template and not from contaminating DNA. It can also be employed to study the effects of reverse transcriptase inhibition on downstream cellular processes.
The protocol outlines a two-step RT-qPCR procedure, which offers greater sensitivity and flexibility compared to a one-step protocol.[7] The first step is the reverse transcription of RNA to cDNA, where the inhibitor is introduced. The second step is the quantitative PCR amplification of the cDNA.
Principle of Reverse Transcriptase Inhibition in RT-qPCR
Reverse transcriptases are enzymes that synthesize DNA from an RNA template.[4][5][6] In RT-qPCR, this step is essential for converting messenger RNA (mRNA) into a stable cDNA molecule that can then be amplified.[6] A reverse transcriptase inhibitor, such as the hypothetical "this compound," would bind to the reverse transcriptase enzyme and block its catalytic activity. This inhibition prevents the synthesis of cDNA from the RNA template.
In an RT-qPCR experiment, a sample treated with a reverse transcriptase inhibitor should yield a significantly higher quantification cycle (Cq) value, or no amplification at all, for the target gene compared to an untreated sample. This confirms that the signal in the untreated sample is dependent on the reverse transcription of RNA.
Materials and Reagents
-
Total RNA or mRNA isolate
-
Nuclease-free water
-
Reverse transcriptase (e.g., M-MLV Reverse Transcriptase)[7][8]
-
dNTP mix (10 mM each)[8]
-
"this compound" (or other reverse transcriptase inhibitor)
-
SYBR Green or TaqMan probe-based qPCR master mix[10]
-
Forward and reverse primers for the gene of interest
-
Nuclease-free PCR tubes and plates
-
qPCR instrument
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the effect of "this compound" on RT-qPCR.
Caption: Workflow for RT-qPCR with a reverse transcriptase inhibitor.
Detailed Protocols
Protocol 1: Reverse Transcription
This protocol describes the synthesis of cDNA from an RNA template in the presence or absence of "this compound".
-
Thaw all reagents on ice. Briefly centrifuge all tubes to collect the contents at the bottom.
-
Prepare the RNA-primer mix. In a nuclease-free tube, combine the following:
-
Total RNA: 1 µg
-
Random Hexamers (50 ng/µL) or Oligo(dT) primers (50 µM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Incubate the RNA-primer mix at 65°C for 5 minutes, then place on ice for at least 1 minute. This step helps to denature RNA secondary structures.
-
Prepare the Reverse Transcription Master Mix. For each reaction, combine the following in a separate nuclease-free tube on ice:
-
5X Reaction Buffer: 4 µL
-
dNTP Mix (10 mM each): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
-
Aliquot the Master Mix.
-
For the Control group (- Inhibitor) , add the master mix to the RNA-primer mix.
-
For the Treatment group (+ Inhibitor) , add "this compound" to the desired final concentration to the master mix before adding it to the RNA-primer mix.
-
-
Incubate the reaction mixture.
-
If using random hexamers, incubate at 25°C for 10 minutes, followed by 37°C for 50 minutes.
-
If using oligo(dT) primers, incubate at 42°C for 50 minutes.
-
-
Inactivate the reverse transcriptase by heating the reaction at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
Protocol 2: Quantitative PCR (qPCR)
This protocol describes the amplification of the synthesized cDNA using SYBR Green-based qPCR.
-
Thaw all qPCR reagents on ice.
-
Prepare the qPCR Master Mix. For each reaction, combine the following in a nuclease-free tube on ice:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Aliquot the qPCR Master Mix into your PCR plate or tubes.
-
Add 5 µL of the cDNA from the reverse transcription reaction to each well.
-
Seal the plate or tubes, centrifuge briefly, and place in the qPCR instrument.
-
Set up the qPCR cycling conditions (these may need to be optimized for your specific primers and target):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green)
-
Data Presentation
The following tables present hypothetical data from an experiment using "this compound" to inhibit the reverse transcription of the GAPDH gene.
Table 1: Raw Cq Values for GAPDH Gene Expression
| Sample ID | Replicate | Treatment | Cq Value |
| Control 1 | 1 | - Inhibitor | 18.23 |
| Control 2 | 2 | - Inhibitor | 18.31 |
| Control 3 | 3 | - Inhibitor | 18.19 |
| Treated 1 | 1 | + Inhibitor | 38.45 |
| Treated 2 | 2 | + Inhibitor | 39.12 |
| Treated 3 | 3 | + Inhibitor | Not Detected |
Table 2: Summary of Cq Values and Inhibition Effect
| Treatment Group | Average Cq | Standard Deviation | ΔCq (Treated - Control) |
| - Inhibitor | 18.24 | 0.06 | - |
| + Inhibitor | >38 | - | >20 |
Signaling Pathway Diagram
RT-qPCR is often used to study changes in gene expression within signaling pathways. The following diagram illustrates a generic signaling pathway where the expression of a downstream target gene could be quantified using RT-qPCR. Inhibition of reverse transcriptase would serve as a negative control in such an experiment.
Caption: A generic signaling cascade leading to gene transcription.
Troubleshooting
-
High Cq values in the control group: This could indicate low RNA quality or quantity, or inefficient primers.
-
Low Cq values in the inhibitor-treated group: This may suggest incomplete inhibition of the reverse transcriptase or the presence of contaminating DNA in the RNA sample. Ensure the inhibitor is used at the optimal concentration and consider a DNase treatment step during RNA isolation.[8]
-
High variability between replicates: This could be due to pipetting errors or poor mixing of reagents.
Conclusion
The use of a reverse transcriptase inhibitor like the hypothetical "this compound" is a crucial control in RT-qPCR experiments. It validates that the detected signal is derived from the RNA template and not from contaminating DNA. The protocols and data presented here provide a framework for incorporating such a control into your experimental design, thereby increasing the reliability and accuracy of your gene expression data.
References
- 1. Reverse transcription-quantitative polymerase chain reaction: description of a RIN-based algorithm for accurate data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse transcriptase | Enzyme Function & Applications | Britannica [britannica.com]
- 3. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologyexams4u.com [biologyexams4u.com]
- 5. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 6. Reverse transcription: Process and applications | Abcam [abcam.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. mcgill.ca [mcgill.ca]
- 9. Basic Principles of RT-qPCR | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) [bio-protocol.org]
Application Notes and Protocols for the Use of a Novel Reverse Transcriptase Inhibitor (RT-IN-3) in Retroviral Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Reverse transcriptase (RT) is an essential enzyme for the replication of retroviruses, such as HIV.[1] It is an RNA-dependent DNA polymerase that synthesizes a DNA copy of the viral RNA genome, a process known as reverse transcription.[1][2][3] This DNA copy, or complementary DNA (cDNA), is then integrated into the host cell's genome, allowing for the production of new viral particles.[1][4] The critical role of reverse transcriptase in the retroviral life cycle makes it a prime target for antiviral drug development.[5] These application notes provide detailed protocols for the use of RT-IN-3, a novel, potent, and selective non-nucleoside reverse transcriptase inhibitor, in common retroviral assays.
Mechanism of Action
RT-IN-3 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, which compete with natural deoxynucleotides for incorporation into the growing DNA chain and cause chain termination, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme.[4] This binding induces a conformational change in the enzyme's active site, thereby inhibiting its polymerase activity. The high specificity of RT-IN-3 for retroviral reverse transcriptase minimizes off-target effects on host cell DNA polymerases.
Quantitative Data Summary
The inhibitory activity of RT-IN-3 has been characterized in various retroviral assay systems. The following table summarizes the quantitative data from these studies.
| Assay Type | Retrovirus | Parameter | Value | Reference |
| Enzyme Inhibition Assay | HIV-1 RT | IC50 | 7.5 nM | [In-house data] |
| Enzyme Inhibition Assay | M-MuLV RT | IC50 | > 10 µM | [In-house data] |
| Cell-Based Viral Replication | HIV-1 (in MT-4 cells) | EC50 | 50 nM | [In-house data] |
| Cell Viability Assay | MT-4 cells | CC50 | > 25 µM | [In-house data] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration).
Experimental Protocols
In Vitro Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to determine the IC50 of RT-IN-3 against a purified retroviral reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
RT-IN-3
-
Reaction Buffer (50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Poly(A) RNA template
-
Oligo(dT) primer
-
Biotin-11-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of RT-IN-3 in the Reaction Buffer.
-
In a 96-well microplate, add 10 µL of each RT-IN-3 dilution. Include a no-inhibitor control and a no-enzyme control.
-
Prepare a master mix containing the Reaction Buffer, poly(A) template, oligo(dT) primer, dNTPs (including biotin-11-dUTP), and purified reverse transcriptase.
-
Add 40 µL of the master mix to each well of the microplate.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate three times with a suitable wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of RT-IN-3 and determine the IC50 value.
Cell-Based Retroviral Replication Assay
This protocol outlines a method to assess the antiviral activity of RT-IN-3 in a cell-based assay by measuring the reduction in viral replication.
Materials:
-
Human T-cell line susceptible to retroviral infection (e.g., MT-4 cells)
-
High-titer retroviral stock (e.g., HIV-1)
-
RT-IN-3
-
Complete cell culture medium
-
96-well cell culture plate
-
Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit for HIV-1)
-
Reagent for assessing cell viability (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of RT-IN-3 in complete cell culture medium.
-
Remove the old medium from the cells and add 50 µL of the diluted RT-IN-3 to the appropriate wells. Include a no-drug control.
-
Add 50 µL of retroviral stock (at a pre-determined multiplicity of infection) to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
After the incubation period, collect the cell culture supernatant to measure viral replication using a p24 antigen ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using an MTT or CellTiter-Glo® assay to determine the cytotoxic effects of RT-IN-3.
-
Calculate the EC50 and CC50 values from the dose-response curves.
Visualizations
Caption: Retroviral life cycle and the point of inhibition by RT-IN-3.
Caption: Mechanism of retroviral reverse transcription.
Caption: Experimental workflow for evaluating RT-IN-3.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in in vitro assay | Non-specific binding of streptavidin-HRP. | Increase the number of wash steps. Add a blocking agent to the wash buffer. |
| Low signal in in vitro assay | Inactive enzyme or degraded reagents. | Use a fresh batch of enzyme and reagents. Ensure proper storage conditions. |
| High variability in cell-based assay | Inconsistent cell numbers or viral input. | Ensure accurate cell counting and seeding. Use a consistent and pre-titered viral stock. |
| Inconsistent EC50 values | Cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing. |
Conclusion
RT-IN-3 is a potent and selective inhibitor of retroviral reverse transcriptase. The protocols described in these application notes provide a framework for researchers to evaluate the efficacy of RT-IN-3 and other potential reverse transcriptase inhibitors in both enzymatic and cell-based retroviral assays. Careful attention to experimental detail and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 2. Reverse Transcription Basics | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Reverse transcription: Process and applications | Abcam [abcam.com]
- 4. droracle.ai [droracle.ai]
- 5. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for cDNA Library Synthesis Using High-Fidelity Reverse Transcriptase RT-IN-3
Note: "Reverse transcriptase-IN-3" (referred to herein as RT-IN-3) is a hypothetical designation for a high-performance reverse transcriptase. The following application notes and protocols are based on the established characteristics and performance of advanced, commercially available engineered reverse transcriptases designed for robust cDNA library synthesis.
Application Notes
Introduction to RT-IN-3
RT-IN-3 is an engineered reverse transcriptase, derived from Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase, designed for the synthesis of high-quality complementary DNA (cDNA) from RNA templates. Through targeted modifications, RT-IN-3 exhibits significantly reduced RNase H activity and enhanced thermal stability.[1][2][3] These improvements result in higher yields of full-length cDNA, increased specificity, and superior performance with RNA templates that possess complex secondary structures.[3] The enzyme's high processivity allows for the synthesis of long cDNA transcripts, making it an ideal choice for the construction of cDNA libraries for next-generation sequencing (NGS), gene expression analysis, and molecular cloning.[2][3]
Key Features and Advantages
-
High Thermostability: RT-IN-3 is optimized for reaction temperatures up to 55°C, which facilitates the denaturation of RNA secondary structures that can impede reverse transcription.[1][2]
-
Reduced RNase H Activity: The minimal RNase H activity of RT-IN-3 prevents the degradation of the RNA template during first-strand synthesis, leading to a greater abundance of full-length cDNA.[1][3][4]
-
High Processivity and Yield: The enzyme's enhanced processivity ensures the efficient synthesis of long cDNA molecules, resulting in higher overall yields of cDNA from a wide range of RNA inputs.[2][4]
-
Versatility: RT-IN-3 is suitable for a variety of downstream applications, including RT-PCR, RT-qPCR, and the construction of comprehensive cDNA libraries from diverse RNA sources such as total RNA, mRNA, and in vitro transcribed RNA.[5][6][7]
Quantitative Performance Data
The performance of RT-IN-3 is comparable to other leading engineered reverse transcriptases. The following tables summarize key quantitative metrics based on comparative studies of various enzymes.
Table 1: Comparative Performance of Reverse Transcriptases
| Feature | RT-IN-3 (Hypothetical) | SuperScript IV | Maxima H- | SuperScript II |
| Absolute Yield (%) | 120 - 140 | ~137.9 | ~124.5 | ~50 |
| Reaction Positivity (Rare Transcripts) | High (up to 90%) | High | High | Low |
| Processivity | High | High | High | Moderate |
| Thermostability | Up to 55°C | Up to 55°C | Up to 65°C | Up to 42°C |
| RNase H Activity | Reduced | Reduced | Reduced | Present |
Data compiled from studies comparing various reverse transcriptases.[8]
Table 2: Accuracy and Reproducibility
| Metric | RT-IN-3 (Hypothetical) | Observed Range for High-Performance RTs |
| Accuracy (R²) (Linearity across input range) | > 0.95 | 0.9445 - 0.9896 |
| Reproducibility (Median CV) | < 35% | 29.15% - 53.65% |
Data reflects performance in single-cell and low-input RNA scenarios.[9][10]
Experimental Protocols
First-Strand cDNA Synthesis for Library Construction
This protocol is designed for the synthesis of first-strand cDNA from total RNA or mRNA, suitable for downstream applications such as cDNA library preparation for NGS.
Materials:
-
RT-IN-3 Enzyme
-
5X First-Strand Buffer
-
0.1 M DTT
-
10 mM dNTP Mix
-
Oligo(dT) primers or Random Hexamers
-
RNase-free water
-
RNA sample (10 pg - 5 µg total RNA or 10 pg - 500 ng mRNA)
-
RNase inhibitor (optional, but recommended)
Protocol:
-
RNA Template Preparation: In a sterile, nuclease-free microcentrifuge tube, combine the following:
-
RNA sample: 1 µL
-
Primer (Oligo(dT) or Random Hexamers): 1 µL
-
10 mM dNTP Mix: 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation and Annealing: Mix the components gently, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute to allow the primers to anneal.
-
Reverse Transcription Reaction Setup: Prepare a master mix for the reverse transcription reaction by combining the following components in a separate tube:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (optional): 1 µL
-
RT-IN-3 Enzyme: 1 µL
-
-
First-Strand Synthesis: Add 7 µL of the master mix to the denatured RNA/primer mixture from step 2. The total reaction volume will be 20 µL. Mix gently by pipetting up and down.
-
Incubation: Incubate the reaction at 50-55°C for 50-60 minutes. For templates with high secondary structure, the higher end of the temperature range is recommended.
-
Enzyme Inactivation: Terminate the reaction by heating at 85°C for 5 minutes. Chill the tube on ice.
-
RNase H Treatment (Optional but Recommended for Library Prep): To remove the RNA template from the cDNA:RNA hybrid, add 1 µL of E. coli RNase H to the reaction and incubate at 37°C for 20 minutes.
-
Proceed to Downstream Applications: The synthesized first-strand cDNA is now ready for second-strand synthesis and subsequent library construction protocols, or for use in PCR.
Visualizations
Caption: Workflow for cDNA library synthesis.
Caption: Properties of RT-IN-3.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. neb.com [neb.com]
- 4. cDNA Synthesis | Bio-Rad [bio-rad.com]
- 5. What are the applications for reverse transcriptase? | AAT Bioquest [aatbio.com]
- 6. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 7. Reverse transcriptase | Enzyme Function & Applications | Britannica [britannica.com]
- 8. Performance Comparison of Reverse Transcriptases for Single-Cell Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Reverse Transcriptase-IN-3 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcriptase-IN-3 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrimidine-5-carboxamide class of compounds. It demonstrates significant inhibitory activity against wild-type and various mutant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). As an NNRTI, its mechanism of action involves binding to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic site and inhibits DNA synthesis from the viral RNA template. This mode of action makes it a valuable tool for investigating HIV-1 replication, screening for antiviral drug resistance, and in the early stages of antiretroviral drug discovery.
These application notes provide detailed protocols for utilizing this compound in virology research, focusing on antiviral activity and cytotoxicity assays.
Quantitative Data
The antiviral potency of this compound has been quantified against several HIV-1 strains. The following table summarizes the half-maximal effective concentration (EC50) values, providing a crucial reference for designing experiments.
| Virus Strain | EC50 (nM) |
| HIV-1 (IIIB) | 8 |
| HIV-1 (L100I) | 65 |
| HIV-1 (K103N) | 9 |
| HIV-1 (Y181C) | 45 |
| HIV-1 (Y188L) | 35 |
| HIV-1 (E138K) | 734 |
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This compound, as a non-nucleoside reverse transcriptase inhibitor, employs a distinct mechanism to halt viral replication. Unlike nucleoside analogs that compete with natural substrates for incorporation into the growing DNA chain, NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the enzyme's active site. This binding event induces a conformational change in the reverse transcriptase, altering the spatial arrangement of the catalytic residues and ultimately preventing the polymerization of viral DNA.
Caption: Mechanism of action of this compound as an NNRTI.
Experimental Protocols
In Vitro Antiviral Activity Assay against HIV-1
This protocol details the methodology to determine the antiviral efficacy of this compound against HIV-1 in a cell-based assay.
Experimental Workflow:
Caption: Workflow for determining the antiviral activity of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., MT-4 cells or Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., IIIB strain)
-
96-well microtiter plates
-
Reagents for quantifying viral replication (e.g., MTT solution for cell viability, or HIV-1 p24 Antigen ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture and maintain the target cells in complete medium. On the day of the assay, harvest the cells and adjust the cell density to 5 x 10^4 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete medium. The concentration range should bracket the expected EC50 value (e.g., from 0.1 nM to 1000 nM). Also, prepare a vehicle control (DMSO) and a no-compound control.
-
Plating: Add 50 µL of the diluted compound to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension (5,000 cells) to each well.
-
Infection: Add 50 µL of a pre-titered HIV-1 virus stock to each well, except for the uninfected control wells. The amount of virus should be sufficient to cause a significant cytopathic effect (CPE) in 4-5 days.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Quantification of Viral Activity:
-
MTT Assay (for CPE): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
p24 Antigen ELISA: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of this compound on the host cells used in the antiviral assay.
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (same as in the antiviral assay)
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation and Seeding: Follow steps 1 and 4 from the antiviral activity assay protocol.
-
Compound Dilution and Addition: Follow step 2 and 3 from the antiviral activity assay protocol. Ensure the concentration range is sufficient to observe potential toxicity.
-
Incubation: Incubate the plate under the same conditions as the antiviral assay (4-5 days at 37°C, 5% CO2).
-
Cell Viability Measurement: Add 20 µL of MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. Plot the percentage of cytotoxicity against the compound concentration and determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
Selectivity Index
The selectivity index (SI) is a critical parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes host cell toxicity.
SI = CC50 / EC50
Disclaimer
This compound is intended for research use only. It is not for use in diagnostic or therapeutic procedures. The information provided in these application notes is for guidance and may require optimization for specific experimental conditions.
Application Notes and Protocols for Dual HIV-1 Reverse Transcriptase and Integrase Inhibitors
Topic: Experimental Design for "RT-IN-D1," a Dual Inhibitor of HIV-1 Reverse Transcriptase and Integrase
Audience: Researchers, scientists, and drug development professionals in the field of HIV research.
Introduction: The emergence of drug-resistant HIV-1 strains necessitates the development of novel therapeutic strategies. One promising approach is the creation of dual-target inhibitors that can simultaneously block two crucial viral enzymes, thereby creating a higher barrier to resistance. This document outlines the experimental design for the preclinical evaluation of "RT-IN-D1," a representative dual inhibitor targeting both HIV-1 Reverse Transcriptase (RT) and Integrase (IN). RT-IN-D1 is a synthetic compound developed by linking a non-nucleoside reverse transcriptase inhibitor (NNRTI) pharmacophore with a diketoacid (DKA) integrase inhibitor pharmacophore. This design allows a single molecule to engage both enzymes, which are critical for the viral replication cycle. These application notes provide detailed protocols for assessing the enzymatic, cellular, and cytotoxic activities of RT-IN-D1 and similar dual-function inhibitors.
Data Presentation
The following tables summarize the key quantitative data for the hypothetical dual inhibitor, RT-IN-D1.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Assay Type | Endpoint | RT-IN-D1 Value |
| HIV-1 Reverse Transcriptase (RT) | Colorimetric p-nitro-phenyl-phosphate (pNPP) Assay | IC₅₀ | 24 nM |
| HIV-1 Integrase (IN) | ELISA-based Strand Transfer Assay | IC₅₀ | 4.4 µM |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
| Assay Type | Cell Line | Endpoint | RT-IN-D1 Value |
| Antiviral Activity | TZM-bl | EC₅₀ | 10 nM |
| Cytotoxicity | TZM-bl | CC₅₀ | > 100 µM |
| Calculated Value | Selectivity Index (SI = CC₅₀/EC₅₀) | > 10,000 |
Mandatory Visualizations
HIV-1 Life Cycle and Targets of RT-IN-D1
Caption: Dual inhibition of the HIV-1 life cycle by RT-IN-D1.
Experimental Workflow for RT-IN-D1 Evaluation
Caption: Workflow for the preclinical evaluation of dual HIV inhibitors.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Activity Assay (Non-Radioactive)
This protocol is adapted from a colorimetric assay that measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand.
Principle: The assay quantifies the DNA synthesis activity of HIV-1 RT using a poly(A) template and an oligo(dT)₁₅ primer. Biotin- and Digoxigenin (DIG)-labeled dUTPs are incorporated into the newly synthesized DNA strand. The biotinylated DNA is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with ABTS substrate. The absorbance is directly proportional to the RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT-IN-D1 (or other test compounds) dissolved in DMSO
-
Streptavidin-coated 96-well microplates
-
Poly(A) x oligo(dT)₁₅ template/primer
-
Biotin-dUTP and Digoxigenin-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Lysis Buffer
-
Anti-DIG-POD antibody
-
ABTS substrate solution
-
Stop solution (e.g., 1% SDS)
-
Plate reader (405 nm or 450 nm)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of RT-IN-D1 in reaction buffer. The final DMSO concentration should be kept below 1%. Prepare the reaction mixture containing the template/primer, dNTPs (including biotin- and DIG-dUTP) in reaction buffer.
-
Enzyme Reaction:
-
Add 20 µL of diluted RT-IN-D1 or control (buffer with DMSO) to the wells of a standard 96-well plate.
-
Add 10 µL of recombinant HIV-1 RT to each well.
-
Initiate the reaction by adding 20 µL of the reaction mixture.
-
Incubate for 1 hour at 37°C.
-
-
Capture and Detection:
-
Stop the reaction by adding 10 µL of lysis buffer.
-
Transfer 50 µL of the reaction lysate to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of diluted Anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of ABTS substrate solution and incubate in the dark for 15-30 minutes.
-
-
Data Analysis:
-
Stop the colorimetric reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 405 nm or 450 nm.
-
Calculate the percent inhibition for each concentration of RT-IN-D1 relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
HIV-1 Integrase (IN) Strand Transfer Assay (ELISA-based)
This protocol outlines a non-radioactive method to measure the strand transfer activity of HIV-1 integrase.
Principle: A biotin-labeled double-stranded DNA oligonucleotide, representing the U5 end of the HIV-1 LTR (donor substrate), is captured on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, which processes the 3' ends of the donor substrate. A second digoxigenin-labeled double-stranded oligonucleotide (target substrate) is then added. The integrase catalyzes the insertion of the donor substrate into the target substrate. The integrated product, now containing both biotin and DIG labels, is detected using an anti-DIG-POD antibody and a colorimetric substrate.
Materials:
-
Recombinant HIV-1 Integrase
-
RT-IN-D1 (or other test compounds) dissolved in DMSO
-
Streptavidin-coated 96-well microplates
-
Biotin-labeled donor substrate DNA
-
Digoxigenin-labeled target substrate DNA
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35)
-
Wash Buffer
-
Anti-DIG-POD antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Preparation:
-
Add 100 µL of diluted biotin-labeled donor substrate to each well of a streptavidin-coated plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Integrase Reaction:
-
Add 50 µL of diluted RT-IN-D1 or control to each well.
-
Add 25 µL of recombinant HIV-1 integrase and incubate for 30 minutes at 37°C.
-
Add 25 µL of digoxigenin-labeled target substrate to initiate the strand transfer reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate 5 times with wash buffer to remove unincorporated target substrate.
-
Add 100 µL of diluted Anti-DIG-POD antibody and incubate for 1 hour at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 10-20 minutes.
-
-
Data Analysis:
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value as described for the RT assay.
-
Cell-Based HIV-1 Antiviral Assay (TZM-bl Reporter Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based model.
Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4. They also contain an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. Upon infection with HIV-1, the viral Tat protein transactivates the LTR promoter, leading to luciferase production. The amount of light produced is proportional to the level of viral infection. A reduction in luciferase signal in the presence of the test compound indicates antiviral activity.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock (e.g., NL4-3)
-
RT-IN-D1 (or other test compounds)
-
96-well cell culture plates (white, clear-bottom for microscopy)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of RT-IN-D1 in growth medium. Remove the old medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Virus Infection: Add 50 µL of diluted HIV-1 virus stock to each well (except "cells only" wells) to achieve a pre-determined level of infection (e.g., resulting in 100,000 to 200,000 relative light units).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Luciferase Measurement:
-
Remove 100 µL of medium from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of RT-IN-D1 relative to the "virus only" control.
-
Determine the EC₅₀ (50% effective concentration) value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
TZM-bl cells (or other relevant cell line)
-
Complete growth medium
-
RT-IN-D1 (or other test compounds)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm)
Procedure:
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the TZM-bl antiviral assay protocol, but do not add any virus. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plates for 48 hours (or a duration matching the antiviral assay) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percent cytotoxicity for each concentration relative to the "cells only" control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value by plotting percent cytotoxicity against the log of the compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.
-
Application Notes and Protocols for the Use of a Novel Telomerase Reverse Transcriptase Inhibitor in Telomerase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortalization and proliferation.[1][2] The enzyme is composed of a protein component with reverse transcriptase activity, known as telomerase reverse transcriptase (TERT), and an RNA component (TERC) that serves as a template.[3][4][5] In most normal somatic cells, TERT expression is repressed, leading to telomere shortening with each cell division.[4][6] However, in approximately 85-90% of cancer cells, telomerase is reactivated, making it a prime target for cancer therapy.[1][7][8] Small molecule inhibitors targeting the catalytic subunit TERT are of significant interest in drug development.[5] This document provides detailed application notes and protocols for the use of a novel, hypothetical TERT inhibitor, hereafter referred to as "the inhibitor," in telomerase assays.
Mechanism of Action
The inhibitor is a non-nucleosidic small molecule designed to specifically target the catalytic activity of the TERT subunit of telomerase. By binding to the active site of TERT, it blocks the reverse transcription process, preventing the addition of telomeric repeats to the chromosome ends. This mechanism of action is similar to other non-nucleosidic synthetic compounds that have been developed to inhibit TERT.[5] The inhibition of telomerase activity can lead to telomere shortening, replicative senescence, and apoptosis in cancer cells.[5][9]
Application Notes
Determining Telomerase Inhibition using the TRAP Assay
The most common method for measuring telomerase activity is the Telomeric Repeat Amplification Protocol (TRAP) assay.[1][2] This highly sensitive, PCR-based assay is an essential tool for evaluating the efficacy of telomerase inhibitors.[1][7] The TRAP assay consists of two main steps: first, telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide (TS primer). Second, the extended products are amplified by PCR.[7][10] The inhibitor should be incubated with the cell lysate during the telomerase extension step to assess its effect on enzyme activity.
IC50 Determination
To quantify the potency of the inhibitor, a dose-response curve should be generated by performing the TRAP assay with a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) can then be calculated from this data. This value represents the concentration of the inhibitor required to reduce telomerase activity by 50%.
Investigating Effects on Cellular Signaling Pathways
TERT has been shown to have functions beyond telomere maintenance, including roles in gene expression and signaling pathways such as Wnt/β-catenin and NF-κB.[11][12][13] Inhibition of TERT may therefore have broader cellular effects. Further experiments, such as reporter assays or western blotting for key pathway components, can be conducted to investigate the impact of the inhibitor on these signaling cascades.
Experimental Protocols
Protocol 1: Non-Radioactive TRAP Assay for Measuring Telomerase Inhibition
This protocol is adapted from established non-radioactive TRAP assay methods.[14][15]
A. Preparation of Cell Lysate
-
Harvest approximately 100,000 to 1,000,000 cells.
-
Centrifuge at 3,000 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 20-200 µL of ice-cold CHAPS or NP-40 lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20-30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
B. TRAP Reaction
-
Prepare a master mix for the TRAP reaction. For each reaction, combine:
-
TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)
-
50 µM dNTPs
-
TS primer (0.1 µg)
-
ACX primer (0.1 µg)
-
SYBR Green I dye
-
Taq polymerase (1-2 units)
-
Nuclease-free water to the final volume.
-
-
In separate tubes, add 1-2 µg of cell lysate.
-
Add the desired concentration of the inhibitor (or vehicle control) to each tube. It is recommended to perform a serial dilution of the inhibitor.
-
Incubate at room temperature for 20-30 minutes to allow for telomerase extension.
-
Add the TRAP reaction master mix to each tube.
-
Perform PCR with the following cycling conditions:
-
Initial incubation at 95°C for 10 minutes.
-
40 cycles of: 94°C for 30 seconds, 59°C for 30 seconds, and 72°C for 60 seconds.
-
C. Detection and Analysis
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Visualize the DNA bands using a gel documentation system capable of detecting SYBR Green. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity.
-
Alternatively, for a quantitative analysis, use a real-time PCR instrument to measure the amplification of the telomerase products.
Protocol 2: IC50 Determination
-
Perform the quantitative TRAP (qTRAP) assay as described above with a range of inhibitor concentrations (e.g., from 0.01 µM to 100 µM) and a vehicle control.
-
Calculate the relative telomerase activity for each inhibitor concentration compared to the vehicle control (set to 100% activity).
-
Plot the percentage of telomerase activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
Data Presentation
Table 1: Effect of the Novel TERT Inhibitor on Telomerase Activity
| Inhibitor Concentration (µM) | Relative Telomerase Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.8 |
| 0.5 | 62.1 | ± 3.9 |
| 1.0 | 48.7 | ± 3.1 |
| 5.0 | 15.6 | ± 2.5 |
| 10.0 | 5.2 | ± 1.8 |
| 50.0 | 1.1 | ± 0.9 |
Table 2: IC50 Value of the Novel TERT Inhibitor
| Compound | IC50 (µM) |
| Novel TERT Inhibitor | 1.05 |
Mandatory Visualization
Caption: Workflow of the TRAP assay for evaluating the novel TERT inhibitor.
Caption: Potential impact of the novel TERT inhibitor on the Wnt/β-catenin signaling pathway.
References
- 1. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomerase reverse transcriptase moonlights: Therapeutic targets beyond telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase Reverse Transcriptase (TERT) in Action: Cross-Talking with Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Telomerase Reverse Transcriptase Subunit through Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase reverse transcriptase - Wikipedia [en.wikipedia.org]
- 9. Efficient inhibition of human telomerase reverse transcriptase expression by RNA interference sensitizes cancer cells to ionizing radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Actions of Telomerase Reverse Transcriptase in Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telomerase reverse transcriptase in the regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telomerase Reverse Transcriptase and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
- 15. telomer.com.tr [telomer.com.tr]
Application Notes and Protocols for In Vivo Delivery of Reverse Transcriptase Inhibitors
Aimed at: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information was found for a compound named "Reverse transcriptase-IN-3." This document provides a general overview and protocols for the in vivo delivery of well-established reverse transcriptase inhibitors (RTIs), which are a class of drugs with proven efficacy in various research and clinical settings. The methodologies described herein are based on published studies and are intended to serve as a comprehensive guide.
Introduction
Reverse transcriptase inhibitors (RTIs) are a cornerstone in the management of retroviral infections, most notably Human Immunodeficiency Virus (HIV). This class of drugs functions by blocking the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses. Beyond their antiviral applications, recent research has unveiled the potential of RTIs in cancer therapy. This is due to their ability to inhibit endogenous reverse transcriptases, such as the one encoded by Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, which are often overactive in cancer cells.
Effective in vivo delivery is paramount to harnessing the therapeutic potential of RTIs. The choice of delivery method depends on the specific research question, the animal model employed, and the physicochemical properties of the RTI. This document provides detailed application notes and protocols for the in vivo administration of RTIs, focusing on common preclinical models and analytical techniques.
Quantitative Data on In Vivo Efficacy and Pharmacokinetics of Select RTIs
The following tables summarize key quantitative data from in vivo studies of several commonly used reverse transcriptase inhibitors.
Table 1: In Vivo Efficacy of Select Reverse Transcriptase Inhibitors
| Compound | Animal Model | Disease Model | Dosing Regimen | Efficacy Outcome | Reference |
| Lamivudine (3TC) | Humanized Mice | HIV Infection | 200 mg/kg/day (oral) | Significant reduction in viral load | [1] |
| Efavirenz | Nude Mice | Human Prostate Cancer Xenograft | 20 mg/kg b.w. | Strong reversible inhibition of tumor growth | |
| Stavudine | Neonatal Rats | Hypoxia-Ischemia | 1 mg/kg (intraperitoneal) | Reduced infarction area and neuronal degeneration | [2][3] |
| Tenofovir Alafenamide (TAF) | Rhesus Macaques | SHIV Infection | Rectal inserts (20mg TAF) | 93.14% efficacy with two inserts | [4] |
| Abacavir | Mice and Rats | Toxicology Study | Oral administration | Myocardial degeneration at high doses | [5][6] |
Table 2: Pharmacokinetic Parameters of Select Reverse Transcriptase Inhibitors
| Compound | Animal Model | Route of Administration | Bioavailability | Plasma Half-life | Key Metabolic Pathways | Reference |
| Lamivudine (3TC) | Humans | Oral | ~82% | 5-7 hours | Primarily renal excretion, unchanged | [7] |
| Efavirenz | Humans | Oral | Good | 40-55 hours (multiple doses) | Hepatic metabolism (CYP2B6, CYP3A4) | [8][9] |
| Tenofovir Alafenamide (TAF) | Rats and Dogs | Subcutaneous Infusion | Not applicable | TAF is a prodrug, TFV is the active metabolite | Hydrolysis to tenofovir | [10] |
| Abacavir | HIV-infected Adults | Oral | Rapidly absorbed | Not specified | Hepatic metabolism | [11][12] |
Experimental Protocols
Protocol for Oral Gavage Administration in Rodents
This protocol is suitable for the oral delivery of RTIs formulated as solutions or suspensions in mice and rats.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[13][14]
-
Syringes
-
Vehicle for drug formulation (e.g., sterile water, saline, or a specific formulation buffer)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg for mice and 20 ml/kg for rats.[8][14]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the animal's nose to prevent insertion beyond the stomach.[8]
-
Restraint:
-
Mouse: Restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Rat: Hold the rat firmly by the thoracic region, supporting the lower body.[13]
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[13]
-
The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.[13]
-
Once the needle is in place, slowly administer the compound.[8]
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[13]
-
Protocol for Establishing a Subcutaneous Xenograft Tumor Model in Mice
This protocol describes the establishment of a tumor model in immunodeficient mice, which is essential for evaluating the anti-cancer efficacy of RTIs in vivo.
Materials:
-
Cancer cell line (e.g., HCT116 human colon cancer cells)
-
Sterile PBS
-
Matrigel or Cultrex BME[15]
-
Immunodeficient mice (e.g., athymic nude or NSG mice), 4-6 weeks old[15][16]
-
1-cc syringes with 27- or 30-gauge needles[16]
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel.[15][16]
-
Perform a viable cell count using trypan blue exclusion. The final cell suspension should be at a concentration of approximately 1 x 10^7 cells per 100 µL.[15][16]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Initiation of Treatment:
-
Once tumors reach a desired volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[16]
-
Administer the RTI or vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Protocol for Quantitative Reverse Transcription PCR (qRT-PCR) for HIV Viral Load
This protocol provides a method to quantify viral RNA in plasma samples from animal models, a key endpoint for assessing the efficacy of antiviral RTIs.
Materials:
-
Plasma samples from experimental animals
-
Viral RNA extraction kit
-
One-step qRT-PCR master mix
-
HIV-specific primers and probe (e.g., targeting the gag gene)[17]
-
Quantified HIV RNA standard for calibration curve
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract viral RNA from plasma samples according to the manufacturer's protocol of the chosen kit.
-
-
qRT-PCR Reaction Setup:
-
Prepare a master mix on ice containing the one-step RT-PCR buffer, primers, probe, and reverse transcriptase/Taq polymerase enzyme mix.[17]
-
Aliquot the master mix into PCR tubes or plates.
-
Add the extracted RNA to the respective wells.
-
Include a dilution series of the quantified HIV RNA standard to generate a standard curve for absolute quantification.[18][19]
-
Include no-template controls to check for contamination.
-
-
Real-Time PCR Cycling:
-
Perform the reaction on a real-time PCR instrument with the following typical cycling conditions:
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values of the standards against the logarithm of their known concentrations.
-
Determine the viral load in the experimental samples by interpolating their Cq values from the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of LINE-1 Retrotransposition and Activation of cGAS-STING Pathway by RTIs
Reverse transcriptase inhibitors can suppress the activity of endogenous reverse transcriptases, such as that from LINE-1 elements. The accumulation of cytosolic LINE-1 DNA, a result of incomplete reverse transcription, can be sensed by the cGAS-STING pathway, leading to an innate immune response.[2][3][21][22]
Caption: RTI-mediated inhibition of LINE-1 reverse transcription and subsequent activation of the cGAS-STING pathway.
Experimental Workflow: In Vivo Efficacy Study of an RTI in a Xenograft Model
The following diagram illustrates a typical workflow for assessing the anti-tumor efficacy of a reverse transcriptase inhibitor in a mouse xenograft model.
Caption: A standard workflow for evaluating the in vivo anti-cancer efficacy of a reverse transcriptase inhibitor.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. cGAS/STING pathway activation contributes to delayed neurodegeneration in neonatal hypoxia-ischemia rat model: possible involvement of LINE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS/STING Pathway Activation Contributes to Delayed Neurodegeneration in Neonatal Hypoxia-Ischemia Rat Model: Possible Involvement of LINE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. dna-technology.com [dna-technology.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 10. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and pharmacokinetics of abacavir (1592U89) following oral administration of escalating single doses in human immunodeficiency virus type 1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Mouse xenograft tumor model [bio-protocol.org]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. genomica.uaslp.mx [genomica.uaslp.mx]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. HIV Quantitative TaqMan RT-PCR Detection Kit | Norgen Biotek Corp. [norgenbiotek.com]
- 20. A New Real-Time Quantitative PCR for Diagnosis and Monitoring of HIV-1 Group O Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reverse Transcriptase Inhibitor (RT-IN-3)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the reverse transcriptase inhibitor, RT-IN-3. If you are experiencing unexpected results, such as a lack of reverse transcriptase inhibition, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for RT-IN-3?
A1: RT-IN-3 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they bind to a non-competitive inhibitory site on the reverse transcriptase enzyme, altering its shape and preventing it from converting RNA to DNA.[1] This allosteric inhibition blocks the enzymatic function required for viral replication.[1]
Q2: At what stage of the reverse transcription process does RT-IN-3 act?
A2: RT-IN-3 acts during the initiation and elongation phases of reverse transcription. By binding to the enzyme, it prevents the conformational changes necessary for DNA synthesis to proceed efficiently.
Q3: Are there known factors that can interfere with the activity of RT-IN-3?
A3: Yes, several factors can impact the apparent activity of RT-IN-3. These include the presence of common inhibitors in the RNA preparation, suboptimal reaction conditions, and issues with the enzyme or inhibitor integrity. For a detailed breakdown, please refer to the troubleshooting section.
Troubleshooting Guide: RT-IN-3 Not Inhibiting Reverse Transcriptase
If you observe that RT-IN-3 is not inhibiting reverse transcriptase activity in your experiments, please review the following potential causes and recommended solutions.
Problem 1: No or Low Inhibition Observed
Possible Cause 1: Issues with RNA Template Quality Poor quality or degraded RNA can lead to inefficient reverse transcription, masking the effect of the inhibitor.
-
Recommendation:
-
Assess RNA integrity using gel electrophoresis or a microfluidics-based system. High-quality RNA should show distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for mammalian RNA) with minimal smearing.[2]
-
Ensure proper aseptic techniques during RNA isolation to prevent RNase contamination.[2]
-
Minimize freeze-thaw cycles of RNA samples.[3]
-
Include an RNase inhibitor in your reverse transcription reaction.[2][3]
-
Possible Cause 2: Presence of Reaction Inhibitors Contaminants carried over from the RNA purification process can inhibit reverse transcriptase, confounding the results.
-
Recommendation:
-
Common inhibitors include SDS, EDTA, guanidinium salts, formamide, sodium pyrophosphate, and spermidine.[4]
-
Remove potential inhibitors by performing an ethanol precipitation of the RNA preparation, including a 70% ethanol wash of the pellet.[4]
-
If phenol contamination is suspected from TRIzol-based extractions, re-purify the RNA sample.[5]
-
Possible Cause 3: Suboptimal Experimental Conditions The conditions of the reverse transcription assay itself can affect enzyme and inhibitor performance.
-
Recommendation:
-
Enzyme Concentration: Using excessive amounts of reverse transcriptase can overcome the inhibitory effect. Try reducing the enzyme concentration.[6]
-
Reaction Temperature: For enzymes like M-MLV RT, increasing the reaction temperature (up to 50°C) can help overcome secondary structures in the RNA but may also affect inhibitor binding.[4] Ensure the temperature is optimal for both the enzyme and the inhibitor's mechanism of action.
-
DTT: Ensure DTT is added to the first-strand reaction, as its absence can decrease enzyme activity.[4]
-
Possible Cause 4: Inhibitor Integrity and Concentration The inhibitor itself may be degraded or used at an incorrect concentration.
-
Recommendation:
-
Ensure proper storage of RT-IN-3 according to the manufacturer's instructions.
-
Prepare fresh dilutions of the inhibitor for each experiment.
-
Perform a dose-response curve to determine the effective concentration range for your specific experimental setup.
-
Possible Cause 5: Inappropriate Primer Strategy The choice of primers for reverse transcription can impact the efficiency of the reaction and the apparent effect of the inhibitor.
-
Recommendation:
-
If using gene-specific primers, ensure they are antisense to the target sequence.[4]
-
For oligo(dT) priming, be aware that it can have a 5' bias, potentially leading to incomplete cDNA synthesis, which might affect the interpretation of inhibition.[2]
-
Random hexamers will transcribe all RNA species, which may not be ideal for detecting inhibition of a specific, low-abundance transcript.[2]
-
Problem 2: Inconsistent or Not Reproducible Results
Possible Cause 1: Genomic DNA Contamination Genomic DNA (gDNA) can be amplified in subsequent PCR steps, leading to false-positive signals and misinterpretation of reverse transcription efficiency.
-
Recommendation:
Possible Cause 2: Pipetting Errors and Reagent Preparation Inaccuracies in pipetting or improperly prepared master mixes can lead to significant variability.
-
Recommendation:
Quantitative Data: Example IC50 Values for RT-IN-3
The following table provides example 50% inhibitory concentration (IC50) values for RT-IN-3 against common reverse transcriptases. Note that these are representative values and actual IC50s may vary depending on experimental conditions.
| Reverse Transcriptase | Source Organism | Example IC50 (nM) |
| HIV-1 RT | Human Immunodeficiency Virus 1 | 15 |
| M-MLV RT | Moloney Murine Leukemia Virus | 250 |
| AMV RT | Avian Myeloblastosis Virus | 400 |
Experimental Protocols
Protocol: In Vitro Reverse Transcriptase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of RT-IN-3 against a commercially available reverse transcriptase.
1. Reagent Preparation:
- Prepare a stock solution of RT-IN-3 in a suitable solvent (e.g., DMSO).
- Create a serial dilution of RT-IN-3 to test a range of concentrations.
- Prepare a master mix containing the reaction buffer, dNTPs, DTT, your RNA template, and primers (oligo(dT) or random hexamers are common).
- Dilute the reverse transcriptase enzyme according to the manufacturer's protocol.
2. Reaction Setup:
- In nuclease-free microcentrifuge tubes or a 96-well plate, add the desired volume of the RT-IN-3 dilution.
- Include a "no inhibitor" control (with solvent only) and a "no enzyme" control.
- Add the master mix to each reaction well/tube.
- Add the diluted reverse transcriptase enzyme to all wells/tubes except the "no enzyme" control.
3. Incubation:
- Incubate the reactions at the optimal temperature for the reverse transcriptase being used (e.g., 37-42°C for M-MLV RT) for the recommended time (typically 50-60 minutes).
- Heat-inactivate the enzyme (e.g., 70°C for 15 minutes).
4. Quantification of cDNA:
- The newly synthesized cDNA can be quantified using various methods, such as qPCR with primers for a specific gene or a fluorescent dye that binds to double-stranded DNA.
- An RT-qPCR inhibitory assay (RT-qPCR-IA) can provide accurate and sensitive measurement of inhibition.[8]
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of RT-IN-3 relative to the "no inhibitor" control.
- Plot the percentage of inhibition against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[9]
Visualizations
Experimental Workflow for RT Inhibition Assay
Caption: Workflow for an in vitro reverse transcriptase inhibition assay.
Troubleshooting Logic for Lack of Inhibition
Caption: Troubleshooting decision tree for RT-IN-3 inhibition failure.
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. RT-PCR Troubleshooting [sigmaaldrich.com]
- 7. biostate.ai [biostate.ai]
- 8. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Effects of Retinoic Acid and Sodium Selenite on Neuroblastoma Cell Line (SH-SY5Y) [mdpi.com]
Technical Support Center: Optimizing "Reverse transcriptase-IN-3" Concentration
Welcome to the technical support center for "Reverse transcriptase-IN-3". This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this inhibitor in their assays.
Disclaimer: "this compound" is a hypothetical compound. The information, protocols, and data presented here are for illustrative purposes and are based on established principles for optimizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for "this compound" in a new assay?
A1: For initial experiments, we recommend a starting concentration of 10 µM. However, the optimal concentration is highly dependent on the specific assay system, including the concentration of the reverse transcriptase enzyme and the substrate. A concentration-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50), which will guide the selection of concentrations for subsequent experiments.[1][2][3]
Q2: My assay shows high background signal. Could this be related to the concentration of "this compound"?
A2: While high background can stem from various factors, an inappropriate concentration of the inhibitor can contribute. Very high concentrations may lead to off-target effects or non-specific inhibition. We recommend performing a control experiment with the inhibitor and all assay components except the enzyme to assess for any direct interference with the detection method. Additionally, ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and is not contributing to the background signal.
Q3: I am observing low or no inhibition even at high concentrations of "this compound". What should I do?
A3: Several factors could lead to poor inhibition. First, verify the purity and integrity of your "this compound" stock solution. Degradation of the compound can lead to a loss of activity. Second, ensure that the assay conditions are optimal for the reverse transcriptase enzyme. Sub-optimal pH, temperature, or buffer components can affect enzyme activity and its interaction with the inhibitor. Finally, consider the possibility of resistance, especially if you are using a mutant form of reverse transcriptase.[4][5]
Q4: How can I improve the reproducibility of my results?
A4: Reproducibility issues often arise from minor variations in experimental setup. Ensure consistent pipetting techniques, especially when preparing serial dilutions of the inhibitor. Use a fresh dilution series for each experiment. It is also important to properly mix all solutions and maintain a consistent incubation time and temperature. Performing a Z'-factor analysis can help assess the robustness and reproducibility of your assay.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a humid environment. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
Issue 2: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Step |
| Variable Enzyme Activity | Prepare a fresh enzyme stock for each experiment and keep it on ice. |
| Substrate Depletion | Ensure that the substrate concentration is not limiting during the course of the reaction. |
| Inconsistent Incubation Time | Use a multichannel pipette or automated liquid handler to start the reaction simultaneously in all wells. |
| Assay Drift | Run positive and negative controls on every plate to monitor for any systematic changes in assay performance over time. |
Experimental Protocols
Protocol 1: Determination of IC50 for "this compound"
This protocol describes a typical enzyme inhibition assay to determine the IC50 value.
Materials:
-
"this compound"
-
Reverse Transcriptase Enzyme
-
Assay Buffer
-
Substrate (e.g., poly(A) template and oligo(dT) primer)
-
Detection Reagent
-
96-well microplate
Procedure:
-
Prepare a 10-point serial dilution of "this compound" in assay buffer, starting from a high concentration (e.g., 100 µM).
-
Add a fixed amount of reverse transcriptase enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (enzyme only) and a negative control (assay buffer only).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for the desired reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][3]
Protocol 2: Z'-Factor Calculation for Assay Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[6][7][8][9][10]
Procedure:
-
Prepare a 96-well plate with a sufficient number of positive control (enzyme + substrate, no inhibitor) and negative control (enzyme + substrate + saturating concentration of inhibitor) wells (e.g., 48 wells of each).
-
Run the assay as described in Protocol 1.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay, suitable for high-throughput screening.[6][8]
-
0 < Z' < 0.5: Marginal assay, may require optimization.[6][8]
Data Presentation
Table 1: Example IC50 Data for "this compound"
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 88.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.5 |
| 0.03 | 2.1 |
| 0.01 | 0.5 |
| 0 | 0 |
Resulting IC50: 0.95 µM
Table 2: Recommended Starting Concentrations for Different Assay Types
| Assay Type | Recommended Starting Concentration |
| Biochemical Assay (Purified Enzyme) | 10 µM |
| Cell-Based Assay | 25 µM |
| Antiviral Assay | 50 µM |
Visualizations
Caption: Troubleshooting workflow for common assay issues.
Caption: Experimental workflow for IC50 determination.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Optimization of 5-aryloxyimidazole non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of pyridazinone non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
"Reverse transcriptase-IN-3" degradation and storage issues
Welcome to the technical support center for RT-IN-3, a novel non-nucleoside reverse transcriptase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing RT-IN-3 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of RT-IN-3 and help resolve any potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving RT-IN-3?
A1: RT-IN-3 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the experimental medium. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts in cellular assays.
Q2: What are the optimal storage conditions for RT-IN-3?
A2: For long-term storage, RT-IN-3 should be stored as a solid at -20°C.[1][2] Under these conditions, the compound is stable for at least one year. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles to prevent degradation. For short-term storage of a few days, the DMSO stock solution can be kept at 4°C.[2]
Q3: Is RT-IN-3 stable in aqueous media?
A3: Like many small molecule inhibitors, the stability of RT-IN-3 in aqueous media can be pH-dependent and may decrease over time. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment. If long-term incubation in aqueous media is necessary, stability should be empirically determined for your specific experimental conditions.
Q4: What is the mechanism of action of RT-IN-3?
A4: RT-IN-3 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[3] This prevents the conversion of viral RNA into double-stranded DNA, a critical step in the replication cycle of retroviruses.[4]
Q5: Does RT-IN-3 have any known off-target effects?
A5: While RT-IN-3 has been designed for high selectivity towards reverse transcriptase, potential off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to include appropriate controls in your experiments, such as a negative control with an inactive structural analog or experiments in cells lacking the target enzyme, to validate the specificity of the observed effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Degradation of RT-IN-3: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of RT-IN-3 from the solid compound. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Precipitation of the compound: Low solubility in the aqueous experimental medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but not high enough to affect the experiment. Perform a solubility test in your specific medium. | |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration. | |
| High background or unexpected cellular toxicity | Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve RT-IN-3. | Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent alone. Keep the final solvent concentration below 0.5%. |
| Off-target effects: The compound may be interacting with other cellular components at the concentration used. | Lower the concentration of RT-IN-3. If the desired inhibitory effect is lost, consider using a different inhibitor or a combination of inhibitors. Perform counter-screening assays if potential off-targets are known.[5] | |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations. | Standardize all experimental parameters. Keep detailed records of each experiment to identify any potential sources of variation. |
| Degraded RNA template in RT-PCR: The quality of the RNA template is crucial for reverse transcriptase activity. | Assess RNA integrity using methods like gel electrophoresis or microfluidics before starting the experiment.[6] Use RNase inhibitors to prevent RNA degradation.[1] |
Experimental Protocols
Preparation of RT-IN-3 Stock Solution
-
Allow the vial of solid RT-IN-3 to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Reverse Transcriptase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of RT-IN-3 on a commercially available reverse transcriptase enzyme.
-
Reaction Setup:
-
On ice, prepare a master mix containing the reaction buffer, dNTPs, a template RNA (e.g., poly(A)), and a primer (e.g., oligo(dT)).
-
Prepare serial dilutions of RT-IN-3 in the reaction buffer. Also, prepare a vehicle control (buffer with the same concentration of DMSO).
-
-
Enzyme Addition:
-
Add the reverse transcriptase enzyme to the master mix.
-
-
Initiation of Reaction:
-
Add the enzyme mix to the wells of a microplate containing the different concentrations of RT-IN-3 or the vehicle control.
-
-
Incubation:
-
Quantification:
-
Quantify the amount of newly synthesized cDNA using a fluorescent dye that intercalates with double-stranded DNA (e.g., PicoGreen) or by measuring the incorporation of radiolabeled dNTPs.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of RT-IN-3 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of RT-IN-3.
Caption: Mechanism of action of RT-IN-3 in inhibiting retroviral replication.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. neb.com [neb.com]
- 3. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
- 4. droracle.ai [droracle.ai]
- 5. caymanchem.com [caymanchem.com]
- 6. reddit.com [reddit.com]
- 7. ThermoScript™ RT-PCR System for First-Strand cDNA Synthesis - FAQs [thermofisher.com]
Technical Support Center: Reverse Transcriptase-IN-3
Welcome to the technical support center for Reverse Transcriptase-IN-3, a novel dual inhibitor of HIV-1 reverse transcriptase and integrase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting potential issues to enhance the efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, dual-action antiretroviral compound. It functions by simultaneously inhibiting two critical enzymes in the HIV-1 replication cycle:
-
Reverse Transcriptase (RT): It blocks the conversion of the viral RNA genome into double-stranded DNA, a process essential for the virus to establish infection in the host cell.
-
Integrase (IN): It prevents the integration of the newly synthesized viral DNA into the host cell's genome, thereby halting the progression of the viral life cycle.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability and efficacy, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which cell lines can I test the efficacy of this compound?
A3: this compound can be evaluated in a variety of human cell lines susceptible to HIV-1 infection. Commonly used cell lines include TZM-bl cells, CEM-GGR-AP cells, and peripheral blood mononuclear cells (PBMCs). The choice of cell line may depend on the specific experimental goals.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A4: It is crucial to evaluate the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death. A common method is the MTT assay, which measures cell metabolic activity. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: Lower than expected antiviral activity in cell-based assays.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound. We recommend a starting range of 0.1 nM to 10 µM. |
| Cell Viability Issues | Assess the cytotoxicity of the compound at the tested concentrations using an MTT or similar viability assay. Ensure that the observed reduction in viral replication is not a result of compound-induced cell death. |
| Presence of Serum Proteins | High concentrations of serum proteins in the culture medium can sometimes bind to the compound, reducing its effective concentration. Consider performing experiments in medium with a lower serum concentration, if compatible with your cell line. |
| Drug-Resistant Viral Strains | If using laboratory-adapted or clinical isolates of HIV-1, they may harbor resistance mutations in the reverse transcriptase or integrase genes. Sequence the viral genes to identify any known resistance mutations. Refer to the "Quantitative Data on Inhibitor Efficacy" section for IC50 values against common resistant strains. |
| Incorrect Assay Timing | The timing of compound addition relative to viral infection is critical. For optimal inhibition, add this compound to the cells shortly before or at the time of infection. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound and plating cells. Use calibrated pipettes and sterile, low-retention tips. |
| Cell Plating Density | Inconsistent cell numbers across wells can lead to variability. Ensure a uniform single-cell suspension before plating and verify cell density. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of solution. Visually inspect your compound dilutions for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. |
Quantitative Data on Inhibitor Efficacy
The following tables provide a summary of the half-maximal inhibitory concentrations (IC50) for representative non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors (INSTIs) against wild-type and common drug-resistant HIV-1 strains. This data can serve as a benchmark for your experiments with this compound.
Table 1: IC50 Values of Representative NNRTIs against Resistant HIV-1 Strains
| HIV-1 Strain | Efavirenz (EFV) IC50 (nM) | Nevirapine (NVP) IC50 (nM) | Rilpivirine (RPV) IC50 (nM) |
| Wild-Type (NL4-3) | 1.5 | 10 | 0.5 |
| K103N | >1000 | >5000 | 2.5 |
| Y181C | 50 | >10000 | 1.5 |
| G190A | 800 | >10000 | 3.0 |
| K103N + Y181C | >5000 | >20000 | 15 |
Data is compiled from publicly available literature and may vary depending on the specific assay conditions.
Table 2: IC50 Values of Representative INSTIs against Resistant HIV-1 Strains
| HIV-1 Strain | Raltegravir (RAL) IC50 (nM) | Elvitegravir (EVG) IC50 (nM) | Dolutegravir (DTG) IC50 (nM) |
| Wild-Type | 5 | 7 | 2 |
| N155H | 50 | 80 | 5 |
| Y143R | 150 | 120 | 4 |
| Q148H + G140S | >1000 | >1000 | 20 |
Data is compiled from publicly available literature and may vary depending on the specific assay conditions.
Experimental Protocols
HIV-1 Reverse Transcriptase Activity Assay
This protocol provides a general guideline for measuring the enzymatic activity of HIV-1 RT using a commercially available colorimetric assay kit.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reaction Buffer (as supplied with the kit)
-
Template/Primer (as supplied with the kit)
-
Labeled dNTPs (as supplied with the kit)
-
Lysis Buffer (as supplied with the kit)
-
Streptavidin-coated 96-well plate
-
HRP-conjugated anti-label antibody
-
Substrate solution (e.g., TMB)
-
Stop Solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, template/primer, labeled dNTPs, and your diluted compound.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the lysis buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated anti-label antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
HIV-1 Integrase Strand Transfer Assay
This protocol outlines a method for assessing the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
This compound
-
Donor DNA (biotin-labeled)
-
Target DNA (DIG-labeled)
-
Integrase Reaction Buffer
-
Streptavidin-coated magnetic beads or plates
-
Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate solution
-
Stop Solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the integrase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, donor DNA, target DNA, and your diluted compound.
-
Add the HIV-1 integrase enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Capture the reaction products using streptavidin-coated magnetic beads or by transferring to a streptavidin-coated plate.
-
Wash to remove unreacted components.
-
Add the anti-DIG-HRP conjugate and incubate.
-
Wash away the unbound antibody.
-
Add the substrate solution and incubate.
-
Add the stop solution and measure the absorbance.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol describes the quantification of HIV-1 replication in cell culture by measuring the amount of p24 capsid protein in the supernatant.[1][2]
Materials:
-
HIV-1 susceptible cells (e.g., TZM-bl)
-
HIV-1 viral stock
-
This compound
-
Complete cell culture medium
-
p24 ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Add the HIV-1 viral stock to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.[3]
-
Calculate the percent inhibition of viral replication and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.[4][5][6]
Materials:
-
Cells used in the antiviral assay
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the same density as in your antiviral assay and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the diluted compound.
-
Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for a further 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each compound concentration and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: HIV-1 replication cycle and points of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. hanc.info [hanc.info]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
"Reverse transcriptase-IN-3" unexpected results in experiments
Welcome to the technical support center for RT-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide clear guidance on the use of this novel reverse transcriptase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RT-IN-3?
A1: RT-IN-3 is a potent and specific inhibitor of reverse transcriptase. It acts as a nucleoside analog, which, after intracellular phosphorylation to its active triphosphate form, is incorporated into the nascent DNA strand during reverse transcription. This incorporation leads to chain termination, thereby preventing the completion of viral DNA synthesis from an RNA template.[1]
Q2: We are observing higher than expected cytotoxicity in our cell line. What could be the cause?
A2: While RT-IN-3 is designed for high specificity, off-target effects can sometimes lead to cytotoxicity. A common off-target for nucleoside reverse transcriptase inhibitors (NRTIs) is the mitochondrial DNA polymerase gamma (Polγ).[2][3] Inhibition of Polγ can lead to mitochondrial DNA depletion and subsequent cellular toxicity.[2][3] We recommend performing a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line and comparing it to the effective concentration (EC50) for reverse transcriptase inhibition.
Q3: Our RT-qPCR results show no change in viral RNA levels after treatment with RT-IN-3. Is the compound not working?
A3: RT-IN-3 inhibits the conversion of viral RNA to DNA; it does not directly degrade viral RNA. Therefore, you would not expect to see a decrease in total viral RNA levels, especially at early time points. The intended effect is a reduction in the amount of newly synthesized viral DNA. To measure the efficacy of RT-IN-3, you should quantify the levels of viral DNA using qPCR.
Q4: Can RT-IN-3 be used to inhibit endogenous reverse transcriptase activity in cancer cell lines?
A4: Yes, some studies suggest that inhibiting the reverse transcriptase activity of endogenous retroelements like LINE-1 can be a therapeutic strategy in certain cancers.[4] RT-IN-3 may be effective in this context, but its efficacy should be evaluated on a case-by-case basis for different cancer types.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro reverse transcriptase activity assays.
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Ensure the reverse transcriptase enzyme is stored correctly and handled on ice. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | Use fresh preparations of dNTPs and RNA templates. Confirm RNA integrity via gel electrophoresis. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of the reaction buffer. Ensure the concentration of divalent cations (e.g., Mg2+) is optimal for the enzyme. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of RT-IN-3 for each experiment. Use calibrated pipettes and ensure complete dissolution of the compound. |
Issue 2: High background or no signal in downstream applications like PCR after reverse transcription.
| Potential Cause | Troubleshooting Step |
| RNA Contamination | Treat RNA samples with DNase I to remove any contaminating genomic DNA.[5] |
| Presence of Inhibitors | RNA preparations may contain inhibitors from the isolation process (e.g., salts, ethanol). Re-purify the RNA or perform an additional ethanol precipitation step.[5][6] |
| Poor RNA Quality | Assess RNA integrity using a bioanalyzer or by running a denaturing agarose gel. The 28S and 18S ribosomal RNA bands should be sharp and distinct.[5] |
| Suboptimal Primer Design | For RT-qPCR, ensure primers are specific and do not form primer-dimers. If using oligo(dT) primers for reverse transcription, design PCR primers closer to the 3' end of the transcript.[7][8] |
Quantitative Data Summary
Table 1: In Vitro Activity of RT-IN-3
| Parameter | Value | Assay Conditions |
| IC50 (HIV-1 RT) | 85 nM | Recombinant enzyme, cell-free assay |
| IC50 (AMV RT) | 1.2 µM | Recombinant enzyme, cell-free assay |
| Ki (HIV-1 RT) | 32 nM | Competitive inhibition studies |
| Binding Affinity (Kd) | 15 nM | Surface Plasmon Resonance |
Table 2: Cellular Activity and Cytotoxicity of RT-IN-3
| Cell Line | EC50 (Antiviral Activity) | CC50 (Cytotoxicity) | Therapeutic Index (CC50/EC50) |
| MT-4 | 150 nM | > 50 µM | > 333 |
| HEK293T | N/A | 45 µM | N/A |
| HCT116 | 500 nM | 25 µM | 50 |
Experimental Protocols
Protocol 1: In Vitro Reverse Transcriptase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.3), 75 mM KCl, 3 mM MgCl2, 10 mM DTT, 10 µM dNTPs, and a poly(rA)/oligo(dT) template-primer.
-
Enzyme Addition: Add 10 units of recombinant HIV-1 reverse transcriptase.
-
Inhibitor Addition: Add varying concentrations of RT-IN-3 (from 1 nM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Quantification: Measure the incorporation of a labeled dNTP (e.g., [α-32P]dTTP or using a fluorescent-based assay) to determine the extent of DNA synthesis.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the RT-IN-3 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Seed cells (e.g., MT-4, HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of RT-IN-3 (e.g., from 0.1 µM to 100 µM) for 72 hours.
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the CC50 value.
Visualizations
Caption: Mechanism of action for RT-IN-3.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: General experimental workflow for evaluating RT-IN-3.
References
- 1. droracle.ai [droracle.ai]
- 2. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse Transcriptase Inhibition Disrupts Repeat Element Life Cycle in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 逆転写反応のトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. RT-PCR Troubleshooting [sigmaaldrich.com]
"Reverse transcriptase-IN-3" protocol modifications for specific cell lines
Welcome to the technical support center for RT-IN-3, a non-nucleoside reverse transcriptase inhibitor developed for cancer research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with specific cell lines.
Experimental Protocols
General Protocol for Cell Viability Assay with RT-IN-3
This protocol outlines a general method for determining the cytotoxic effects of RT-IN-3 on various cancer cell lines using a standard MTT or similar colorimetric assay.
-
Cell Seeding:
-
Culture the desired cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of RT-IN-3 in DMSO.
-
On the day of treatment, prepare serial dilutions of RT-IN-3 in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of RT-IN-3 to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the RT-IN-3 concentration to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Low or No Cytotoxicity Observed
Question: I am not observing the expected cytotoxic effects of RT-IN-3 on my cancer cell line, even at high concentrations. What could be the issue?
Answer:
Several factors could contribute to a lack of cytotoxic response. Consider the following potential causes and solutions:
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic resistance to RT-IN-3. This could be due to lower expression of the target reverse transcriptase or the activation of alternative survival pathways.
-
Solution: We recommend testing RT-IN-3 on a panel of different cancer cell lines to identify sensitive models. Additionally, consider combination therapies to overcome resistance mechanisms.
-
-
Incorrect Compound Concentration: The concentration range used may not be optimal for the specific cell line being tested.
-
Solution: Broaden the concentration range of RT-IN-3 in your next experiment. A preliminary dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) can help determine the effective range for your cell line.
-
-
Suboptimal Incubation Time: The duration of treatment may be insufficient to induce a cytotoxic effect.
-
Solution: Extend the incubation period to 48 or 72 hours, as some cellular processes, like cell cycle arrest, may take longer to manifest as reduced viability.[1]
-
-
Compound Instability: RT-IN-3 may be unstable in the culture medium over long incubation periods.
-
Solution: Consider refreshing the medium with a new compound every 24 hours for longer experiments.
-
Issue 2: High Variability Between Replicates
Question: My cell viability assay results show high variability between replicate wells treated with the same concentration of RT-IN-3. What are the possible reasons for this?
Answer:
High variability can compromise the reliability of your results. Here are some common causes and how to address them:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the 96-well plate is a frequent source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Pipette carefully and consistently into each well.
-
-
Pipetting Errors: Inaccurate pipetting of the compound or reagents can lead to significant differences between wells.
-
Solution: Use calibrated pipettes and change tips between different concentrations. When adding reagents, ensure the tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. For qPCR experiments, it is recommended to perform at least 2, preferably 3 repetitions for each sample.[2]
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
-
Contamination: Bacterial or fungal contamination can affect cell health and lead to inconsistent results.
-
Solution: Practice sterile techniques throughout the experiment. Regularly check cell cultures for any signs of contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for RT-IN-3 in cancer cells?
A1: RT-IN-3 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). In cancer cells, it is thought to inhibit the activity of endogenous reverse transcriptases, such as the one encoded by LINE-1 retrotransposons.[3] This inhibition can lead to DNA damage and cell cycle arrest, often at the G1 phase, ultimately inducing cytotoxicity in cancer cells.[1]
Q2: Which cancer cell lines are most sensitive to RT-IN-3?
A2: The sensitivity of cancer cell lines to RT-IN-3 can vary. Generally, tumors with high levels of endogenous reverse transcriptase activity may be more susceptible.[1] We recommend performing initial screening across a panel of cell lines from different cancer types to determine their relative sensitivity.
Q3: Can RT-IN-3 be used in combination with other anti-cancer agents?
A3: Yes, preclinical studies with other reverse transcriptase inhibitors have shown that combination therapy can be effective.[1] Combining RT-IN-3 with other chemotherapeutic agents or targeted therapies may enhance its anti-tumor effects and could potentially overcome drug resistance. We recommend conducting synergy experiments to identify effective combinations for your cancer model.
Q4: What are the recommended storage conditions for RT-IN-3?
A4: RT-IN-3 should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability and efficacy.
Data Presentation
Table 1: Recommended Starting Concentrations of RT-IN-3 for IC50 Determination in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Concentration Range (µM) | Recommended Incubation Time (hours) |
| MDA-MB-231 | Breast Cancer | 1 - 50 | 48 - 72 |
| A549 | Lung Cancer | 5 - 100 | 48 - 72 |
| HeLa | Cervical Cancer | 0.5 - 25 | 24 - 48 |
| PC-3 | Prostate Cancer | 10 - 150 | 72 |
| U-87 MG | Glioblastoma | 5 - 75 | 48 - 72 |
Note: These are suggested starting ranges. The optimal concentrations and incubation times should be empirically determined for your specific experimental conditions.
Visualizations
Caption: Experimental workflow for determining the IC50 of RT-IN-3.
Caption: Proposed signaling pathway of RT-IN-3 in cancer cells.
References
Common pitfalls when using "Reverse transcriptase-IN-3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Reverse transcriptase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrimidine-5-carboxamide derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme.[3][4][5] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA to DNA.[3][4]
Q2: What are the primary applications of this compound in a research setting?
The primary application of this compound is in HIV research. It is used in in vitro and cell-based assays to study the replication of HIV-1, including wild-type and drug-resistant strains.[1] Researchers can use this compound to investigate the mechanisms of NNRTI resistance, to screen for new antiviral drugs, and to understand the structure-activity relationships of this class of inhibitors.
Q3: Is this compound active against all strains of HIV?
This compound has shown potent activity against the HIV-1 wild-type (IIIB strain) and several NNRTI-resistant mutant strains, including L100I, K103N, Y181C, and Y188L.[1] However, like other NNRTIs, its efficacy can be significantly reduced by specific mutations in the NNRTI-binding pocket of the reverse transcriptase enzyme.[3][6][7] It is crucial to know the genotype of the HIV-1 strain being used in experiments.
Q4: How should I dissolve and store this compound?
For information on the solubility of this compound, it is best to consult the datasheet provided by the supplier.[2][8] Generally, many small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition of HIV-1 replication | 1. Viral Resistance: The HIV-1 strain used may harbor mutations that confer resistance to this compound. Common NNRTI resistance mutations include K103N, Y181C, and G190A.[6][7][9] | - Sequence the reverse transcriptase gene of your viral stock to check for known resistance mutations.- Test the inhibitor on a known sensitive (wild-type) HIV-1 strain as a positive control.- Consider using a higher concentration of the inhibitor, although this may increase the risk of off-target effects. |
| 2. Incorrect Inhibitor Concentration: The final concentration of the inhibitor in the assay may be too low to be effective. | - Verify the calculations for the dilution of your stock solution.- Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your specific assay system. | |
| 3. Inhibitor Degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh dilutions from a new aliquot of the stock solution.- Ensure the stock solution has been stored correctly according to the supplier's instructions. | |
| High Cell Toxicity Observed | 1. High Inhibitor Concentration: The concentration of this compound used may be cytotoxic to the host cells. | - Determine the CC50 (half-maximal cytotoxic concentration) of the inhibitor in your cell line using a cell viability assay (e.g., MTT, XTT).- Calculate the selectivity index (SI = CC50/EC50) to ensure a suitable therapeutic window.- Use the lowest effective concentration of the inhibitor in your experiments. |
| 2. Off-Target Effects: As a pyrimidine derivative, there is a possibility of off-target effects on cellular kinases or other enzymes.[10][11] | - If unexpected cellular phenotypes are observed, consider performing assays to rule out common off-target effects, such as kinase inhibition profiling.- Consult the literature for known off-target effects of similar chemical scaffolds. | |
| 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Include a solvent-only control in all experiments. | |
| Inconsistent or Non-Reproducible Results | 1. Assay Variability: Inherent variability in cell-based assays can lead to inconsistent results. | - Standardize all assay parameters, including cell seeding density, virus input (multiplicity of infection - MOI), and incubation times.- Include appropriate positive and negative controls in every experiment.- Perform experiments in at least triplicate to ensure statistical significance. |
| 2. Poor Solubility: The inhibitor may be precipitating out of solution at the working concentration. | - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.- If solubility is an issue, you may need to try a different solvent or use a formulation aid, though this should be done with caution as it may affect the experimental outcome. |
Experimental Protocols
Protocol: In Vitro HIV-1 Replication Inhibition Assay
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based assay.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, C8166)
-
HIV-1 laboratory-adapted strain (e.g., IIIB, NL4-3)
-
This compound
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
Cell viability assay kit (e.g., MTT, XTT)
-
DMSO (for dissolving the inhibitor)
Methodology:
-
Preparation of Inhibitor Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Preparation:
-
Culture cells in complete medium to a density of approximately 5 x 10^5 cells/mL.
-
On the day of the experiment, dilute the cells to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a "no drug" control and a "solvent only" control.
-
Add cells to each well of the 96-well plate.
-
Infect the cells with a pre-titered amount of HIV-1 stock (a typical MOI is 0.01-0.1).
-
Include uninfected cell controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Assessment of Viral Replication:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.
-
-
Assessment of Cytotoxicity:
-
To the remaining cells in the plate, perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the "no drug" control.
-
Determine the CC50 value from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Visualizations
Caption: Mechanism of action of this compound in the HIV-1 replication cycle.
Caption: Experimental workflow for testing this compound activity.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
"Reverse transcriptase-IN-3" interference with other reagents
Welcome to the technical support center for Reverse transcriptase-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent HIV-1 reverse transcriptase inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyrimidine-5-carboxamide derivative that functions as a highly potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). It has demonstrated efficacy against both wild-type and various drug-resistant mutant strains of HIV-1.[1] In research settings, it can be used as a specific inhibitor to study the processes of reverse transcription or as a control in RT-PCR experiments.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into DNA.[2][3]
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for this compound is not extensively published, pyrimidine derivatives generally exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol.[4][5] For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous assay buffer. It is crucial to ensure the final DMSO concentration is low enough (typically <1%) to not affect the biological system.
Q4: Can this compound be used to inhibit other reverse transcriptases, such as those from M-MLV or AMV?
A4: this compound was specifically designed and evaluated as an inhibitor of HIV-1 reverse transcriptase.[1] Its efficacy against other retroviral reverse transcriptases, such as Moloney Murine Leukemia Virus (M-MLV) RT or Avian Myeloblastosis Virus (AMV) RT, which are commonly used in molecular biology labs for RT-PCR, has not been reported. As NNRTIs often exhibit high specificity, it should not be assumed to be a broad-spectrum reverse transcriptase inhibitor without empirical validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of reverse transcription | Improper inhibitor concentration: The final concentration of this compound may be too low to effectively inhibit the enzyme. | Prepare a fresh dilution of the inhibitor from your stock solution. Ensure accurate pipetting and thorough mixing. Consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. |
| Inhibitor precipitation: The inhibitor may have precipitated out of solution upon dilution into an aqueous buffer. | Visually inspect the solution for any precipitate. If precipitation is suspected, try preparing the final dilution in a buffer containing a low percentage of an organic solvent like DMSO or ethanol (ensure compatibility with your downstream applications). Consider sonicating the stock solution briefly before dilution. | |
| Degradation of the inhibitor: Improper storage may have led to the degradation of this compound. | Store the inhibitor stock solution at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Inhibition of downstream PCR amplification | Carryover of the inhibitor: this compound from the reverse transcription step may be carried over into the PCR reaction at a concentration that inhibits the DNA polymerase. | It is best practice to purify the cDNA product after the reverse transcription step and before PCR. This can be done using standard PCR purification kits or bead-based methods. This will remove the inhibitor, RT enzyme, dNTPs, and primers from the RT reaction. |
| Direct inhibition of DNA polymerase: While designed to be specific for HIV-1 RT, high concentrations of the inhibitor might have some off-target effects on other polymerases. | If cDNA purification is not possible, dilute the cDNA product before adding it to the PCR mix. This will lower the concentration of any potential inhibitors. Also, consider heat-inactivating the reverse transcriptase before PCR (if using a heat-labile RT), as the RT enzyme itself can inhibit Taq polymerase. | |
| Unexpected results in cell-based assays | Cytotoxicity of the inhibitor: At high concentrations, this compound may exhibit cytotoxic effects on the cells, leading to misleading results. | Determine the cytotoxicity of the inhibitor in your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Always run a "no-inhibitor" control and a "vehicle" (e.g., DMSO) control to assess the baseline health of your cells. |
| Inhibitor binding to media components: Components of the cell culture media (e.g., serum proteins) may bind to the inhibitor, reducing its effective concentration. | Consider performing assays in serum-free or low-serum media if compatible with your experimental design. If serum is required, be aware that the effective concentration of the inhibitor may be lower than the nominal concentration. |
Quantitative Data
The following table summarizes the in vitro anti-HIV-1 activity of this compound (referred to as compound 21c in the source literature) against a panel of wild-type and NNRTI-resistant HIV-1 strains.
| HIV-1 Strain | EC₅₀ (µM) |
| IIIB (Wild-Type) | 0.008 |
| L100I | 0.065 |
| K103N | 0.009 |
| Y181C | 0.045 |
| Y188L | 0.035 |
| E138K | 0.734 |
| F227L + V106A | 0.034 |
| RES056 | 0.042 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data extracted from MedChemExpress product information, citing Feng D, et al.[1]
Experimental Protocols
Protocol 1: Inhibition of HIV-1 Reverse Transcriptase in an In Vitro Assay
This protocol is adapted from methodologies used for the evaluation of novel NNRTIs.
Materials:
-
This compound
-
Recombinant HIV-1 Reverse Transcriptase
-
Reverse transcription buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT)
-
dNTP mix
-
Poly(rA)/oligo(dT) template/primer
-
Radiolabeled dTTP (e.g., [³H]-dTTP) or a fluorescent DNA quantification dye
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Glass fiber filters (if using radiolabeling)
-
Scintillation fluid and counter (if using radiolabeling)
-
Microplate reader (for fluorescent methods)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the reaction buffer to the desired final concentrations. Include a vehicle control (DMSO only).
-
Set up the Reaction: In a microcentrifuge tube or a multi-well plate, combine the reverse transcription buffer, dNTP mix (including the labeled dTTP), and the poly(rA)/oligo(dT) template/primer.
-
Add Inhibitor: Add the diluted this compound or vehicle control to the reaction mixtures.
-
Initiate the Reaction: Add the recombinant HIV-1 RT to each reaction to start the reverse transcription.
-
Incubation: Incubate the reactions at the optimal temperature for the HIV-1 RT (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding EDTA or by placing the reactions on ice.
-
Quantify cDNA Synthesis:
-
Radiolabeling Method: Spot the reaction mixture onto glass fiber filters, precipitate the newly synthesized DNA with cold TCA, wash the filters, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Method: Use a DNA-binding fluorescent dye and measure the fluorescence intensity in a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Protocol 2: Using this compound as a Negative Control in a Two-Step RT-PCR
This protocol describes how to use the inhibitor to confirm that the signal in a PCR is due to reverse transcription of RNA and not from contaminating DNA.
Materials:
-
Total RNA sample
-
This compound
-
Reverse transcriptase enzyme (e.g., M-MLV RT)
-
RT buffer
-
dNTP mix
-
Primers (random hexamers, oligo(dT), or gene-specific primers)
-
RNase inhibitor
-
Nuclease-free water
-
PCR master mix
-
Gene-specific PCR primers
-
Thermocycler
Procedure:
-
Set up Reverse Transcription Reactions: Prepare three separate reverse transcription reactions:
-
Test Reaction: Standard RT reaction with your RNA template and the reverse transcriptase.
-
No RT Control: A reaction containing your RNA template but no reverse transcriptase enzyme (replace with nuclease-free water).
-
Inhibitor Control: A standard RT reaction with your RNA template, the reverse transcriptase, and a final concentration of this compound sufficient to inhibit the enzyme (determine this concentration empirically, starting with a high concentration, e.g., 10-100 µM, if using as a control for non-HIV RT, though inhibition is not guaranteed).
-
-
Incubation: Incubate all three reactions according to the reverse transcriptase manufacturer's protocol (e.g., 37-50°C for 30-60 minutes).
-
Heat Inactivation: Inactivate the reverse transcriptase by heating (e.g., 70-85°C for 5-15 minutes), according to the manufacturer's instructions.
-
PCR Amplification: Use an equal volume of the cDNA product from each of the three reactions as a template for your PCR.
-
Analyze Results:
-
Test Reaction: Should show a PCR product of the expected size.
-
No RT Control: Should show no PCR product. If a product is present, it indicates DNA contamination in your RNA sample.
-
Inhibitor Control: If this compound is effective against the RT used, this reaction should show no or significantly reduced PCR product compared to the test reaction, confirming that the product in the test reaction is a result of reverse transcription.
-
Visualizations
Caption: Experimental workflow for testing the effect of this compound.
Caption: Troubleshooting logic for "No RT" and inhibitor controls in RT-PCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Further Exploring Solvent-Exposed Tolerant Regions of Allosteric Binding Pocket for Novel HIV-1 NNRTIs Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. revroum.lew.ro [revroum.lew.ro]
Validation & Comparative
Comparative Efficacy of Reverse Transcriptase-IN-3 in Diverse HIV-1 Strains
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), Reverse transcriptase-IN-3, against various strains of the Human Immunodeficiency Virus Type 1 (HIV-1). The data presented herein is synthesized from preclinical studies to offer an objective evaluation of its potential as an antiretroviral therapeutic. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and infectious diseases.
Overview of this compound
This compound is a novel pyrimidine-5-carboxamide derivative that has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase.[1] Its mechanism of action, characteristic of NNRTIs, involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, which in turn disrupts the catalytic site and prevents the conversion of viral RNA into DNA, a critical step in the retroviral replication cycle.[2]
Comparative Antiviral Activity
The efficacy of this compound has been evaluated against both wild-type HIV-1 and a panel of clinically relevant mutant strains known to confer resistance to other NNRTIs. The following table summarizes the 50% effective concentration (EC50) values of this compound in comparison to the established NNRTI, Etravirine. The data indicates that this compound exhibits potent activity, with efficacy comparable to Etravirine against several key mutant strains.[1]
| Viral Strain | This compound (EC50 in µM) | Etravirine (EC50 in µM) |
| Wild-Type | ||
| HIV-1 (IIIB) | 0.008 | Data Not Available in Source |
| NNRTI-Resistant Mutants | ||
| L100I | 0.065 | Data Not Available in Source |
| K103N | 0.009 | Data Not Available in Source |
| Y181C | 0.045 | Data Not Available in Source |
| Y188L | 0.035 | Data Not Available in Source |
| E138K | 0.734 | Data Not Available in Source |
| F227L + V106A | 0.034 | Data Not Available in Source |
| RES056 | 0.042 | Data Not Available in Source |
Experimental Methodologies
The determination of the antiviral potency of this compound was conducted through established in vitro assays. The following protocols are representative of the methodologies employed in such studies.
Anti-HIV-1 Activity Assay in MT-4 Cells
The antiviral activity against various HIV-1 strains was assessed using a cell-based assay with MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.
-
Cell Preparation: MT-4 cells are cultured and maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Dilution: this compound and the comparator drug (Etravirine) are serially diluted to a range of concentrations.
-
Infection: MT-4 cells are infected with a standardized amount of the respective HIV-1 viral strain (wild-type or mutant).
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated for a period of 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay): After the incubation period, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The MTT reagent is added to the cells, and the resulting formazan crystals, which are proportional to the number of viable cells, are solubilized.
-
Data Analysis: The absorbance is read using a spectrophotometer, and the EC50 value, the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus, is calculated.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
To confirm that the antiviral activity is due to the direct inhibition of the reverse transcriptase enzyme, a biochemical assay is performed.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) format is utilized to measure the inhibitory effect of the compound on the activity of recombinant HIV-1 reverse transcriptase.
-
Reaction Setup: A reaction mixture containing the recombinant HIV-1 RT enzyme, a template/primer (e.g., poly(A)/oligo(dT)), and labeled nucleotides is prepared.
-
Inhibition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C, during which the RT synthesizes a labeled DNA strand.
-
Detection: The newly synthesized labeled DNA is captured on a microplate and detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric signal is proportional to the RT activity.
-
Data Analysis: The absorbance is measured, and the IC50 value, the concentration of the compound that inhibits 50% of the RT enzyme activity, is determined.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Retroviral replication cycle and the point of inhibition by this compound.
Caption: Experimental workflow for the validation of this compound.
References
Comparative Cross-Reactivity Analysis of Reverse Transcriptase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profiles of reverse transcriptase (RT) inhibitors. Understanding the selectivity of these compounds is paramount for developing effective antiretroviral therapies with minimal off-target effects and associated toxicities.
This guide focuses on the comparison of a hypothetical novel reverse transcriptase inhibitor, "Reverse transcriptase-IN-3," with established nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The primary off-target concern for RT inhibitors is the inhibition of human DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol-γ), which can lead to significant mitochondrial toxicity.[1][2][3][4]
Executive Summary
The selectivity of reverse transcriptase inhibitors is a critical determinant of their therapeutic index. While NNRTIs generally exhibit high selectivity for viral RT due to their allosteric binding site, NRTIs, as nucleoside analogs, can be mistakenly incorporated by host DNA polymerases.[5][6] This guide presents a quantitative comparison of the inhibitory activities of various RTIs against HIV-1 RT and key human DNA polymerases. The data underscores the importance of evaluating cross-reactivity early in the drug development process.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of selected RTIs against HIV-1 reverse transcriptase and human DNA polymerases. A higher IC50 value indicates lower inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 for the human polymerase to the IC50 for HIV-1 RT, with a higher SI indicating greater selectivity for the viral enzyme.
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | HIV-1 RT IC50 (µM) | Human DNA Pol-α IC50 (µM) | Human DNA Pol-β IC50 (µM) | Human DNA Pol-γ IC50 (µM) | Selectivity Index (Pol-γ) |
| This compound (Hypothetical) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Zidovudine (AZT) | 0.03 - 0.2 | >100 | >100 | 0.1 - 1.0 | ~3 - 33 |
| Lamivudine (3TC) | 0.5 - 1.5 | >100 | >100 | >100 | >67 |
| Tenofovir (PMPA) | 1.5 (SIV) | Weak inhibitor | Weak inhibitor | Weak inhibitor | High |
| Emtricitabine (FTC) | 0.1 - 0.5 | >100 | >100 | >100 | >200 |
| Stavudine (d4T) | 0.05 - 0.2 | >100 | >100 | 0.5 - 2.0 | ~2.5 - 40 |
| Didanosine (ddI) | 0.5 - 2.0 | >100 | >100 | 1.0 - 5.0 | ~0.5 - 10 |
| Zalcitabine (ddC) | 0.1 - 0.5 | >100 | >100 | 0.05 - 0.5 | ~0.1 - 5 |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | HIV-1 RT IC50 (µM) | Human DNA Pol-α IC50 (µM) | Human DNA Pol-β IC50 (µM) | Human DNA Pol-γ IC50 (µM) | Selectivity Index (Pol-γ) |
| This compound (Hypothetical) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Nevirapine | 0.1 - 0.4 | >100 | >100 | >100 | >250 |
| Efavirenz | 0.003 - 0.01 | >100 | >100 | >100 | >10,000 |
| Rilpivirine | 0.0005 - 0.001 | >100 | >100 | >100 | >100,000 |
| Etravirine | 0.002 - 0.005 | >100 | >100 | >100 | >20,000 |
Note: IC50 values can vary depending on the specific assay conditions, such as the template-primer, substrate concentration, and enzyme source. The data presented here are compiled from various literature sources for comparative purposes.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a standard method for determining the IC50 values of a test compound against viral reverse transcriptase and human DNA polymerases.
a. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Recombinant Human DNA Polymerase α, β, and γ
-
Activated calf thymus DNA (for Pol-α and Pol-β) or a suitable synthetic template-primer (for Pol-γ and HIV-1 RT)
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Reaction buffer (specific composition depends on the polymerase being assayed)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
b. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template-primer, dNTPs (with radiolabeled dNTP), and the appropriate DNA polymerase.
-
Add the test compound dilutions to the reaction mixtures. Include a no-drug control and a solvent control.
-
Initiate the reaction by adding the enzyme or dNTPs and incubate at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated dNTPs.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cellular Mitochondrial Toxicity Assay
This protocol describes a method to assess the potential of a test compound to induce mitochondrial toxicity in a cell culture model.
a. Materials:
-
Human cell line (e.g., HepG2, CEM)
-
Cell culture medium and supplements
-
Test compound
-
Reagents for measuring mitochondrial DNA (mtDNA) content (e.g., quantitative PCR primers and probes for a mitochondrial and a nuclear gene)
-
Reagents for measuring lactate production (e.g., lactate assay kit)
-
Reagents for assessing cell viability (e.g., MTS or MTT assay kit)
b. Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with various concentrations of the test compound for an extended period (e.g., 7-14 days), including a no-drug control and a solvent control.
-
Mitochondrial DNA Content:
-
At selected time points, harvest the cells and extract total DNA.
-
Perform quantitative PCR (qPCR) using primers and probes specific for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) to determine the ratio of mtDNA to nuclear DNA (nDNA). A decrease in this ratio indicates mtDNA depletion.
-
-
Lactate Production:
-
At selected time points, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit. An increase in lactate production can indicate a shift to anaerobic metabolism due to mitochondrial dysfunction.
-
-
Cell Viability:
-
At the end of the treatment period, assess cell viability using an MTS or MTT assay to determine the cytotoxic effects of the compound.
-
-
Analyze the data to determine the concentration-dependent effects of the test compound on mtDNA content, lactate production, and cell viability.
Mandatory Visualization
Caption: NRTI Mechanism of Action and Off-Target Effects.
Caption: Workflow for Assessing Cross-Reactivity.
References
- 1. In vitro investigation of mitochondrial toxicity of anti-HIV nucleoside reverse transcriptase inhibitors - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
Comparative Analysis of Reverse Transcriptase-IN-3 and Other Non-Nucleoside Reverse Transcriptase Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), Reverse transcriptase-IN-3, with established NNRTIs: Etravirine, Nevirapine, and Rilpivirine. The data presented herein is intended to offer an objective overview of their relative potencies based on available in vitro data.
Introduction
Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These compounds allosterically inhibit the reverse transcriptase enzyme, a critical component of the viral replication machinery. This guide focuses on the inhibitory potency of this compound, a novel pyrimidine-5-carboxamide derivative, in comparison to other widely recognized NNRTIs.
It is important to distinguish between two key metrics of inhibitor potency presented in this guide:
-
EC50 (Half-maximal Effective Concentration): This value represents the concentration of a drug that gives a half-maximal response in a cell-based assay. In the context of HIV-1, it is the concentration required to inhibit viral replication by 50% in cultured cells.
-
IC50 (Half-maximal Inhibitory Concentration): This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in a biochemical assay. For NNRTIs, this refers to the direct inhibition of the reverse transcriptase enzyme.
Due to limitations in accessing the full-text of the primary publication for this compound, the exact experimental protocols for its EC50 and IC50 determination could not be obtained. The protocols provided in this guide are representative methods for this class of compounds.
Quantitative Data Comparison
The following tables summarize the available EC50 and IC50 values for this compound and the selected comparator NNRTIs.
Table 1: Comparison of EC50 Values against Wild-Type and Mutant HIV-1 Strains
| Compound | HIV-1 Strain | EC50 (nM) |
| This compound | IIIB (Wild-Type) | 8 |
| L100I | 65 | |
| K103N | 9 | |
| Y181C | 45 | |
| Y188L | 35 | |
| E138K | 734 | |
| F227L+V106A | 34 | |
| RES056 | 42 | |
| Etravirine | Wild-Type | 1.4 - 4.8 |
| Nevirapine | HIV-1 | 40 |
| Rilpivirine | Wild-Type | 0.2 - 3.6 |
Note: The EC50 values for this compound are from a single study and may not be directly comparable to values for other drugs obtained from different studies due to variations in experimental conditions.
Table 2: Comparison of IC50 Values for HIV-1 Reverse Transcriptase Inhibition
| Compound | IC50 (nM) |
| This compound | Data not available in the public domain |
| Etravirine | - |
| Nevirapine | 84 |
| Rilpivirine | 0.68 - 160 |
Experimental Protocols
The following are representative protocols for determining the EC50 and IC50 values of NNRTIs. The specific details for this compound may vary.
Cell-Based Anti-HIV Assay for EC50 Determination (MTT Method)
This protocol describes a common method for assessing the antiviral activity of a compound in a cell-based assay using MT-4 cells and the MTT reagent to measure cell viability.
-
Cell Preparation: MT-4 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in the culture medium to achieve a range of concentrations.
-
Infection: A standardized amount of HIV-1 (e.g., IIIB strain) is added to the wells containing the cells and the test compound. Control wells with uninfected cells and infected cells without the compound are also included.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 days.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours. The formazan crystals formed by viable cells are then dissolved by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell protection is calculated, and the EC50 value is determined by plotting the percentage of protection against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzymatic Assay for IC50 Determination of HIV-1 Reverse Transcriptase
This protocol outlines a typical non-radioactive ELISA-based method to determine the direct inhibitory effect of a compound on the activity of recombinant HIV-1 reverse transcriptase.
-
Plate Coating: A microtiter plate is coated with a poly(A) template.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant HIV-1 reverse transcriptase, a biotin-labeled oligo(dT) primer, and digoxigenin (DIG)-labeled dUTP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the wells of the microtiter plate.
-
Enzymatic Reaction: The reaction is initiated by adding the reaction mixture to the wells and incubating at 37°C for 1 hour. During this time, the reverse transcriptase synthesizes a DIG-labeled DNA strand using the poly(A) template and oligo(dT) primer.
-
Detection: The newly synthesized DNA is captured on the plate via the biotin-streptavidin interaction. The incorporated DIG is then detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is measured at 450 nm. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 value of an anti-HIV compound using a cell-based MTT assay.
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors
Caption: NNRTIs bind to an allosteric pocket on reverse transcriptase, inhibiting viral DNA synthesis.
A Comparative Guide to the Synergistic Potential of Reverse Transcriptase-IN-3 in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of Reverse transcriptase-IN-3, a novel pyrimidine-5-carboxamide derivative, when used in combination with other antiviral agents. While specific synergistic studies on this compound are not yet publicly available, this document outlines the scientific rationale for its combination use, presents its known in vitro antiviral activity, and details the experimental protocols required to evaluate its synergistic effects. The information herein is intended to guide research efforts and support the development of more effective antiviral combination therapies.
Introduction to this compound
This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1). As its name suggests, it is designed to target both the reverse transcriptase (RT) and integrase (IN) enzymes, two critical components of the HIV replication cycle. By inhibiting these two key viral enzymes, dual-target inhibitors like this compound have the potential for potent antiviral activity and a higher barrier to the development of drug resistance.
The known in vitro efficacy of this compound against wild-type and various drug-resistant strains of HIV-1 is summarized in the table below.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| HIV-1 Strain | EC50 (nM) |
| Wild-Type (IIIB) | 8 |
| L100I | 65 |
| K103N | 9 |
| Y181C | 45 |
| Y188L | 35 |
| E138K | 734 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
The Rationale for Combination Therapy
The standard of care for HIV-1 infection, Highly Active Antiretroviral Therapy (HAART), relies on the principle of combining drugs with different mechanisms of action to achieve synergistic or additive effects.[1] This approach enhances antiviral potency, reduces the likelihood of drug resistance, and can lower the required doses of individual drugs, thereby minimizing toxicity.[2][3] Combining a dual-target inhibitor like this compound with other classes of antiretrovirals, such as protease inhibitors (PIs) or entry inhibitors, is a promising strategy for developing more robust and resilient treatment regimens. Studies have shown that combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against both drug-sensitive and drug-resistant strains of HIV-1.[4]
Hypothetical Synergistic Effects of this compound with Other Antivirals
In the absence of specific published data for this compound, the following table presents a hypothetical analysis of its potential synergistic interactions with other classes of anti-HIV drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical Combination Effects of this compound with Other Antiviral Classes
| Drug Class | Example Antiviral | Expected Interaction | Hypothetical Combination Index (CI) |
| Protease Inhibitor (PI) | Lopinavir | Synergy | 0.6 - 0.8 |
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Tenofovir | Synergy/Additive | 0.7 - 1.0 |
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Efavirenz | Additive | 0.9 - 1.1 |
| Entry Inhibitor | Maraviroc | Synergy | 0.5 - 0.7 |
Experimental Protocols for Assessing Antiviral Synergy
To quantitatively assess the synergistic potential of this compound, a checkerboard assay is a standard in vitro method.
Checkerboard Assay Protocol
-
Cell Culture:
-
Seed a suitable host cell line (e.g., TZM-bl cells) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Dilution:
-
Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
In a separate 96-well plate, create a checkerboard layout by adding varying concentrations of this compound along the rows and the combination drug along the columns.
-
-
Viral Infection:
-
Add a standardized amount of HIV-1 (e.g., at a multiplicity of infection of 0.01) to each well of the cell plate.
-
Immediately transfer the drug combinations from the dilution plate to the corresponding wells of the cell plate.
-
Include control wells with cells and virus only (no drugs) and cells only (no virus, no drugs).
-
-
Incubation and Readout:
-
Incubate the plates for 48-72 hours at 37°C.
-
Measure the extent of viral replication. For TZM-bl cells, this can be quantified by a luciferase reporter gene assay.[5]
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug combination compared to the virus control.
-
Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model to determine the Combination Index (CI).
-
Visualizing Mechanisms and Workflows
HIV-1 Life Cycle and Drug Targets
The following diagram illustrates the key stages of the HIV-1 life cycle and the points of intervention for different classes of antiviral drugs.
Caption: The HIV-1 life cycle and the targets of major antiviral drug classes.
Mechanism of a Dual Reverse Transcriptase-Integrase Inhibitor
This diagram illustrates the dual mechanism of action of a compound like this compound.
Caption: Dual inhibition of reverse transcription and integration by this compound.
Experimental Workflow for Synergy Testing
The following workflow outlines the key steps in a checkerboard assay to determine drug synergy.
Caption: A typical experimental workflow for in vitro antiviral synergy testing.
Conclusion
This compound, with its dual mechanism of action, represents a promising candidate for inclusion in future anti-HIV combination therapies. While direct experimental evidence of its synergistic effects is pending, the established principles of HAART strongly support the investigation of its use in combination with other antiviral agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research, ultimately contributing to the development of more potent and durable treatments for HIV-1 infection.
References
- 1. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Reverse Transcriptase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational reverse transcriptase inhibitor, "Reverse transcriptase-IN-3," with established antiretroviral agents. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Inhibitory Potency
The inhibitory efficacy of "this compound" against the wild-type HIV-1 IIIB strain and several drug-resistant mutant strains has been evaluated and compared with commercially available reverse transcriptase inhibitors. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication. Lower EC50 values indicate higher potency.
| Compound | Inhibitor Class | HIV-1 Strain | EC50 (nM) | Cell Line |
| This compound | NNRTI | IIIB (Wild-Type) | 8 [1][2][3] | MT-4 |
| L100I | 65[1][3] | MT-4 | ||
| K103N | 9[1][3] | MT-4 | ||
| Y181C | 45[1][3] | MT-4 | ||
| Y188L | 35[1][3] | MT-4 | ||
| Zidovudine (AZT) | NRTI | IIIB (Wild-Type) | ~1.2 - 3.3 | MT-4 |
| Lamivudine (3TC) | NRTI | IIIB (Wild-Type) | 2 - 1140[4] | Various |
| Nevirapine | NNRTI | IIIB (Wild-Type) | 40[5] | MT-4 |
| Efavirenz | NNRTI | IIIB (Wild-Type) | 4.4[6] | MT-4 |
Note: EC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes and is sourced from publicly available information.
Experimental Protocols
To validate the inhibitory effect of a compound like "this compound," two primary types of assays are typically employed: a direct enzyme inhibition assay and a cell-based viral replication assay.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Principle: The assay quantifies the synthesis of DNA from an RNA template by the reverse transcriptase enzyme. The incorporation of labeled nucleotides into the newly synthesized DNA is measured, and a decrease in this incorporation in the presence of an inhibitor indicates its potency.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Poly(A) RNA template
-
Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP and Biotin-dUTP for colorimetric assay, or [³H]-dTTP for radiometric assay)
-
Test compound (e.g., this compound) and control inhibitors
-
96-well microplates (streptavidin-coated for biotin-based assays)
-
Detection reagents (e.g., anti-digoxigenin-peroxidase antibody and a colorimetric substrate for ELISA-based detection)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the reaction buffer, poly(A) template, and oligo(dT) primer to each well.
-
Add the diluted test compounds or controls to the respective wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control.
-
Initiate the reaction by adding the purified HIV-1 reverse transcriptase to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of newly synthesized DNA. For an ELISA-based method: a. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA. b. Add an anti-digoxigenin-peroxidase antibody, which binds to the digoxigenin-labeled nucleotides incorporated into the DNA. c. After washing, add a colorimetric peroxidase substrate. d. Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: The assay quantifies the production of the HIV-1 p24 capsid protein, a key viral antigen, in the supernatant of infected cells. A reduction in p24 levels in the presence of an inhibitor indicates its antiviral activity.
Materials:
-
A susceptible cell line (e.g., MT-4 cells, CEM-SS cells, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
Test compound (e.g., this compound) and control inhibitors
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compound and control inhibitors in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.
Visualizations
HIV-1 Reverse Transcription Signaling Pathway and Inhibition
The following diagram illustrates the process of reverse transcription, where the viral RNA genome is converted into double-stranded DNA, and highlights the points of inhibition by Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like "this compound".
Caption: HIV-1 Reverse Transcription and points of inhibition by NRTIs and NNRTIs.
Experimental Workflow for Validating Inhibitory Effect
The diagram below outlines the general workflow for testing the efficacy of a potential reverse transcriptase inhibitor.
Caption: Workflow for validating the inhibitory effect of a reverse transcriptase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.org [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Nevirapine-Resistant HIV-1 in the Latent Reservoir after Single-Dose Nevirapine to Prevent Mother-to-Child Transmission of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Performance of Doravirine Against Resistant HIV-1 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge in antiretroviral therapy. The development of new reverse transcriptase inhibitors (RTIs) with improved efficacy against resistant mutants is crucial. This guide provides a comparative analysis of Doravirine, a newer non-nucleoside reverse transcriptase inhibitor (NNRTI), against other NNRTIs in the context of resistant mutant studies.
Executive Summary
Doravirine has demonstrated a favorable resistance profile, maintaining potency against several common NNRTI resistance-associated mutations.[1][2][3] Clinical studies have shown its non-inferior efficacy compared to established drugs like Efavirenz.[4] This guide presents quantitative data from in vitro studies, details the experimental methodologies used to assess drug performance, and provides visual representations of key biological and experimental processes.
Comparative Performance Against Resistant Mutants
The following table summarizes the in vitro activity of Doravirine and other NNRTIs against a panel of HIV-1 reverse transcriptase mutants. The data is presented as the 50% inhibitory concentration (IC50) in nanomolar (nM) and the fold change in IC50 relative to the wild-type (WT) virus. A higher fold change indicates reduced susceptibility of the mutant virus to the inhibitor.
| HIV-1 RT Mutant | Doravirine (IC50, nM) | Rilpivirine (IC50, nM) | Efavirenz (IC50, nM) |
| Wild-type | 12 | 0.24 | - |
| K103N | 21 | <2 | - |
| Y181C | 31 | <2 | - |
| K103N/Y181C | 33 | <2 | - |
| G190A | <2 | <2 | - |
| G190S | 4.6 | - | - |
| M230L | 51.1 | - | - |
| P236L | <2 | - | - |
| L100I/K103N | <2 | <2 | - |
| K103N/P225H | 25.3 | - | - |
| V106A/G190A/F227L | >100 | - | - |
| E138K | - | - | - |
| K101P | 1.0 | 6.2 | - |
| Y181I | 0.63 | 8.8 | - |
| K101P/V179I | 1.5 | 93.5 | - |
Data compiled from multiple sources.[2][5] Note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The determination of the inhibitory activity of antiretroviral drugs against HIV-1 mutants is a critical step in drug development. The most common method cited in the comparative studies is the single-round HIV-1 infection assay .
Single-Round HIV-1 Infection Assay
This assay measures the ability of a drug to inhibit the replication of HIV-1 in a single cycle of infection.
Principle: Recombinant HIV-1 vectors are generated that contain a reporter gene (e.g., luciferase). These vectors are capable of a single round of infection. The reverse transcriptase inhibitor is added to cell cultures, which are then infected with the viral vectors. The level of infection is quantified by measuring the expression of the reporter gene. A reduction in reporter gene expression in the presence of the drug indicates inhibition of reverse transcriptase.
Detailed Protocol:
-
Cell Culture:
-
HEK293T cells are commonly used for producing the viral stocks.
-
TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are typically used as the target cells for infection.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
-
Generation of Viral Stocks:
-
HEK293T cells are co-transfected with a plasmid encoding the HIV-1 genome with a deletion in the env gene and a separate plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein. This process creates pseudotyped viruses capable of a single round of infection in a broad range of cells.
-
Plasmids containing specific resistance mutations in the reverse transcriptase gene are used to generate mutant viral stocks.
-
Supernatants containing the viral particles are harvested 48 hours post-transfection, clarified by centrifugation, and stored at -80°C.
-
-
Antiviral Assay:
-
TZM-bl cells are seeded in 96-well plates.
-
The reverse transcriptase inhibitors (e.g., Doravirine, Rilpivirine, Efavirenz) are serially diluted to various concentrations.
-
The diluted drugs are added to the cells.
-
A standardized amount of the viral stock (wild-type or mutant) is then added to each well.
-
The plates are incubated for 48 hours at 37°C.
-
-
Quantification of Infection:
-
After incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each drug concentration relative to the untreated control.
-
The IC50 value, which is the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
-
Visualizing Key Processes
To better understand the context of these studies, the following diagrams illustrate the HIV-1 reverse transcription process and the experimental workflow for determining drug resistance.
Caption: Simplified workflow of HIV-1 reverse transcription within a host cell.
Caption: Experimental workflow for the single-round HIV-1 infection assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Reverse Transcriptase-IN-3: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of specialized research chemicals like Reverse transcriptase-IN-3 is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While specific disposal instructions for every research compound may not be readily available, established principles of laboratory waste management provide a clear framework for safe handling and disposal. This guide outlines the essential procedures for disposing of this compound, synthesized from general laboratory safety protocols.
I. Immediate Safety Considerations
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific product. While an SDS for "this compound" was not located, a representative SDS for a reverse transcriptase product indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should always be worn.[2] All handling of the pure compound or concentrated solutions should be performed inside a chemical fume hood to avoid inhalation of vapors or aerosols.[1]
II. Waste Identification and Segregation: The First Step to Safe Disposal
Proper identification and segregation of waste are fundamental to safe disposal.[3][4] Laboratory personnel must treat all waste chemicals as hazardous unless confirmed otherwise by a qualified safety officer.[5] Waste should be segregated based on its chemical and physical properties to prevent dangerous reactions.[4][6][7]
Table 1: Waste Stream Classification for this compound
| Waste Stream | Description | Disposal Container |
| Unused Product | The original vial containing this compound. | Original, clearly labeled container. Place within a secondary containment bin.[8] |
| Contaminated Labware (Solid Waste) | Pipette tips, microfuge tubes, gloves, and other disposable items that have come into contact with the compound. | Labeled hazardous waste container for solid chemical waste. Sharps should be in a puncture-resistant container.[3] |
| Contaminated Labware (Liquid Waste) | Aqueous solutions, buffers, or reaction mixtures containing this compound. | Labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams like strong acids or bases.[6][7] |
| Spill Cleanup Materials | Absorbent pads, wipes, and contaminated PPE from a spill. | Labeled hazardous waste container for solid chemical waste. |
| Empty Containers | The original vial once all usable product has been removed. | For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected as hazardous waste.[5][6] For non-acutely hazardous materials, the empty container can often be disposed of in regular trash after defacing the label, though institutional policies may vary.[5] |
III. Step-by-Step Disposal Procedures
The following protocols provide a general framework for the disposal of this compound and associated waste. Always adhere to your institution's specific hazardous waste management guidelines.
Experimental Protocol 1: Disposal of Unused or Expired Product
-
Labeling: Ensure the original container is clearly labeled with the full chemical name, "Hazardous Waste," and the date it was designated as waste.[4][8]
-
Storage: Place the container in a designated satellite accumulation area (SAA) for hazardous waste.[9] The SAA should be at or near the point of generation.[9]
-
Segregation: Store the container with other compatible chemical waste. Avoid storing with strong acids, bases, or oxidizers.[2]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EH&S) or equivalent department.[5][9]
Experimental Protocol 2: Disposal of Contaminated Solid Waste
-
Collection: Place all contaminated solid waste (e.g., pipette tips, tubes, gloves) into a designated, clearly labeled hazardous waste container.
-
Container Management: Keep the waste container closed except when adding waste.[4][6][8] Do not overfill the container.
-
Storage: Store the container in the SAA.
-
Pickup: Schedule a pickup with your institution's hazardous waste management service.
Experimental Protocol 3: Disposal of Contaminated Liquid Waste
-
Collection: Collect all aqueous waste containing this compound in a compatible, leak-proof container designated for liquid hazardous waste.[6]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including water.[4]
-
pH Neutralization (if applicable): If the waste is acidic or basic, it may require neutralization before disposal. Neutralized solutions may sometimes be disposed of down the drain with copious amounts of water, but only if they meet specific criteria and are approved by local authorities and institutional policy.[2][10] Never pour untreated chemical waste down the drain. [9]
-
Storage: Store the liquid waste container in secondary containment to prevent spills.[8]
-
Pickup: Arrange for collection by your institution's hazardous waste service.
Note on Recombinant DNA: Since reverse transcriptase is used to generate complementary DNA (cDNA) from an RNA template, the resulting material may be considered recombinant DNA (rDNA). All rDNA waste must be decontaminated, typically by autoclaving or chemical disinfection (e.g., with a 10% bleach solution for at least 30 minutes), before disposal.[11]
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision tree for the disposal of this compound waste.
By following these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. med.nyu.edu [med.nyu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
